N1-Benzyl-N1-methylethane-1,2-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-benzyl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUGRXFEJOSPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161782 | |
| Record name | 1,2-Ethanediamine, N-methyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14165-18-5 | |
| Record name | N1-Methyl-N1-(phenylmethyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14165-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N-methyl-N-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014165185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N-methyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)(benzyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of N-benzyl-N-methyl-1,2-diaminoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N-methyl-1,2-diaminoethane is a substituted ethylenediamine derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its physicochemical properties is fundamental for its synthesis, handling, and potential application in drug design and development. This technical guide provides a summary of the available data on the physicochemical properties of N-benzyl-N-methyl-1,2-diaminoethane, alongside detailed, generalized experimental protocols for their determination.
Core Physicochemical Properties
Currently, experimentally determined physicochemical data for N-benzyl-N-methyl-1,2-diaminoethane is limited in publicly accessible literature. The following table summarizes the available information, which primarily consists of predicted values. Researchers are advised to use these values with caution and are encouraged to determine them experimentally.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [1][2] |
| Molecular Weight | 164.25 g/mol | [1][2] |
| Melting Point | 49.73 °C (Predicted) | [3] |
| Boiling Point | ~256.9 °C at 760 mmHg (Predicted) | [3] |
| Density | ~0.9 g/cm³ (Predicted) | [3] |
| pKa | Data Not Available | |
| Solubility | Data Not Available |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of diamine compounds like N-benzyl-N-methyl-1,2-diaminoethane.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. For a diamine, two pKa values would be expected, corresponding to the two amine functional groups.
Methodology: Potentiometric Titration
-
Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture, to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) is positioned above the beaker.
-
Titration: The acidic titrant is added in small, precise increments to the diamine solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence points, where the amine groups are neutralized, are identified from the inflection points of the titration curve. The pKa values are determined from the pH at the half-equivalence points.
References
N1-Benzyl-N1-methylethane-1,2-diamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N1-Benzyl-N1-methylethane-1,2-diamine, a versatile diamine derivative. It covers the essential physicochemical properties, a detailed experimental protocol for its synthesis, and its application in modern drug discovery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a key building block in organic synthesis. Its molecular structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C10H16N2[1][2] |
| Molecular Weight | 164.25 g/mol [1][2] |
| CAS Number | 14165-18-5[1][2] |
Applications in Organic Synthesis and Drug Discovery
This compound serves two primary roles in advanced chemical synthesis:
-
Protecting Group: It is utilized in organic synthesis to protect amino groups. The benzyl group can be selectively introduced and later removed, facilitating complex molecular constructions, such as in the synthesis of amino acids.
-
PROTAC Linker: In the rapidly evolving field of targeted protein degradation, this molecule is employed as a linker for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the cell's ubiquitin-proteasome system.
The role of this compound as a PROTAC linker is conceptually illustrated in the workflow below.
References
Technical Guide: Synthesis of N1-Benzyl-N1-methylethane-1,2-diamine from N-benzyl-2-chloro-N-methyl-ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of N1-Benzyl-N1-methylethane-1,2-diamine, a versatile diamine building block, from its precursor N-benzyl-2-chloro-N-methyl-ethanamine. The synthesis involves a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.
Reaction Scheme and Mechanism
The core of this synthesis is the conversion of a chloroalkane to a primary amine via reaction with ammonia. This process, known as ammonolysis, follows a nucleophilic substitution mechanism, typically SN2. An excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine by-products.
The overall reaction is as follows:
C₆H₅CH₂N(CH₃)CH₂CH₂Cl + NH₃ → C₆H₅CH₂N(CH₃)CH₂CH₂NH₂ + HCl
The hydrochloric acid generated will react with the excess ammonia to form ammonium chloride (NH₄Cl).
Caption: Logical flow of the SN2 reaction mechanism.
Physicochemical and Quantitative Data
Proper planning of the synthesis requires accurate data for all substances involved.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| N-benzyl-2-chloro-N-methyl-ethanamine | 17542-47-1 | C₁₀H₁₄ClN | 183.68 | 205.3 at 760 mmHg[1] | 1.056[1] |
| This compound | 14165-18-5 | C₁₀H₁₆N₂ | 164.25 | 226.1 at 760 mmHg[2] | 1.0[2] |
| Ammonia | 7664-41-7 | NH₃ | 17.03 | -33.34 | 0.73 (at -33.3 °C) |
Table 2: Suggested Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |
| N-benzyl-2-chloro-N-methyl-ethanamine | 183.68 | 0.05 | 1.0 | 9.18 g |
| Ammonia (in Ethanol, 7N solution) | 17.03 | ~0.70 | ~14.0 | 100 mL |
| Ethanol (Solvent) | 46.07 | - | - | As needed |
| Diethyl Ether (for extraction) | 74.12 | - | - | ~300 mL |
| Sodium Hydroxide (for work-up) | 40.00 | - | - | As needed |
| Anhydrous Sodium Sulfate (drying agent) | 142.04 | - | - | As needed |
Detailed Experimental Protocol
This protocol outlines a plausible method for the synthesis. Researchers should adapt it as necessary based on laboratory conditions and scale.
3.1. Materials and Equipment
-
Reactants: N-benzyl-2-chloro-N-methyl-ethanamine, 7N solution of ammonia in ethanol.
-
Solvents: Diethyl ether, distilled water.
-
Work-up Reagents: 2M Sodium hydroxide solution, saturated sodium chloride solution (brine).
-
Drying Agent: Anhydrous sodium sulfate.
-
Apparatus: Pressure vessel or a sealed thick-walled glass tube, round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer and stir bar, heating mantle or oil bath, rotary evaporator.
3.2. Reaction Procedure
-
Charging the Vessel: In a suitable pressure vessel, combine N-benzyl-2-chloro-N-methyl-ethanamine (9.18 g, 0.05 mol) with a 7N solution of ammonia in ethanol (100 mL, approx. 0.7 mol).
-
Reaction Conditions: Seal the vessel securely. Heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Cooling and Venting: After the reaction is complete, cool the vessel to room temperature and then further in an ice bath. Carefully vent the vessel in a fume hood to release any excess pressure from ammonia.
3.3. Work-up and Isolation
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.
-
Basification and Extraction: To the resulting residue, add 100 mL of distilled water. Basify the aqueous solution to a pH > 12 by the slow addition of a 2M sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (100 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
3.4. Purification and Characterization
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Workflow Visualization and Safety
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood.
-
Ammonia is a corrosive and toxic gas. Handle ammonia solutions with care.
-
The reaction is performed under pressure. Use a certified pressure vessel and a blast shield.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
This compound is an irritant. Avoid contact with skin and eyes.[2]
-
The product is flammable and should be kept away from ignition sources.[2]
References
The Evolving Landscape of N1-Benzyl-N1-methylethane-1,2-diamine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Benzyl-N1-methylethane-1,2-diamine and its structural analogs represent a versatile scaffold with significant potential in medicinal chemistry. Initially recognized for its utility as a synthetic building block, particularly as a PROTAC (Proteolysis Targeting Chimera) linker and as a protecting group in organic synthesis, recent research has unveiled a diverse range of biological activities for its derivatives.[1][2] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into key analogs, with a focus on their antimicrobial and anticonvulsant properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical core.
Antimicrobial Derivatives: Synthesis and Activity
A notable class of derivatives with potent antimicrobial activity is the N,N′-bis(2-hydroxylbenzyl)-1,2-ethanediamine series. These compounds have demonstrated significant efficacy against a range of pathogenic bacteria.
Quantitative Antimicrobial Activity
The following table summarizes the lethal concentration 50 (LC50) values for key halogenated derivatives against various bacterial strains.
| Compound | Staphylococcus aureus (LC50, µM) | Salmonella enterica (LC50, µM) | Pseudomonas aeruginosa (LC50, µM) |
| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 287 | 8.79 | 138 |
| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | 140 | 11.6 | 86 |
Data sourced from in vitro antimicrobial screening studies.[3]
Experimental Protocols
Synthesis of N,N′-Bis(2-hydroxy-5-halobenzyl)-1,2-ethanediamine Derivatives
A general synthetic protocol for the preparation of N,N′-bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives involves a two-step process: Schiff base formation followed by reduction.[3]
-
Schiff Base Formation:
-
To a solution of an appropriately substituted salicylaldehyde (2 equivalents) in a suitable solvent such as ethanol, add 1,2-ethanediamine (1 equivalent).
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the diimine Schiff base.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the Schiff base product can be isolated by filtration or by removal of the solvent under reduced pressure.
-
-
Reduction to the Diamine:
-
The crude or purified Schiff base is dissolved in a suitable solvent, such as methanol or ethanol.
-
A reducing agent, typically sodium borohydride (NaBH4), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred until the reduction is complete, as monitored by TLC.
-
The reaction is then quenched by the careful addition of water.
-
The final N,N′-bis(2-hydroxylbenzyl)-1,2-ethanediamine derivative is extracted with an organic solvent, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated.
-
The product can be further purified by recrystallization or column chromatography.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the test bacterium from an agar plate culture.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[4]
-
Dilute the standardized inoculum in the broth to the final required concentration for the assay.
-
-
Assay Plate Preparation and Incubation:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with the diluted bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticonvulsant Derivatives: Synthesis and Activity
A significant breakthrough in the therapeutic application of this scaffold has been the development of N-benzyl-2-acetamidopropionamide derivatives, most notably Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), which has been approved for the treatment of epilepsy.[5][6]
Quantitative Anticonvulsant Activity
The following table presents the median effective dose (ED50) values for key anticonvulsant derivatives in the maximal electroshock (MES) seizure test in mice.
| Compound | MES Test ED50 (mg/kg, i.p.) |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 4.5 |
| N-benzyl-2-acetamido-3-methoxypropionamide (racemic) | 8.3 |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | >100 |
| Phenytoin (for comparison) | 6.5 |
Data sourced from preclinical anticonvulsant screening studies.[6]
Experimental Protocols
Synthesis of (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide)
The synthesis of Lacosamide can be achieved through various routes, a common one starting from D-serine.[2][5][7]
-
Amidation of N-acetyl-D-serine methyl ester:
-
N-acetyl-D-serine methyl ester is reacted with benzylamine. This reaction can be catalyzed by a non-nucleophilic base.[7]
-
The reaction mixture is typically heated to drive the amidation.
-
The excess benzylamine is removed under vacuum.
-
The resulting (R)-2-acetamido-N-benzyl-3-hydroxypropionamide is isolated.[7]
-
-
Methylation:
-
The hydroxyl group of (R)-2-acetamido-N-benzyl-3-hydroxypropionamide is methylated.
-
A common method involves the use of a methylating agent such as methyl iodide in the presence of a base like silver oxide in a suitable solvent (e.g., acetonitrile).[8]
-
The reaction yields (R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide).
-
Purification is typically performed by chromatography or recrystallization.
-
Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[9][10][11]
-
Animal Preparation:
-
Drug Administration:
-
The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
A vehicle control group receives the same volume of the vehicle used to dissolve the test compound.
-
A range of doses is used to determine the ED50.
-
-
Seizure Induction:
-
At the time of predicted peak effect of the drug, a maximal electrical stimulus is delivered through corneal or auricular electrodes.
-
Typical stimulus parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[11]
-
A drop of topical anesthetic and conductive solution is applied to the corneas before electrode placement to minimize discomfort and ensure good electrical contact.[11]
-
-
Endpoint Measurement:
-
The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.[10]
-
The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is then calculated.
-
Mechanism of Action and Signaling Pathways
The anticonvulsant activity of Lacosamide and its analogs is attributed to a distinct mechanism of action involving the modulation of voltage-gated sodium channels (VGSCs).[12][13] Unlike traditional sodium channel blockers that primarily affect the fast inactivation state, Lacosamide selectively enhances the slow inactivation of these channels.[12][13][14] This leads to a reduction in neuronal hyperexcitability without significantly affecting normal neuronal firing.
Caption: Proposed mechanism of action of Lacosamide.
Conclusion
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with significant antimicrobial and anticonvulsant activities. The detailed synthetic and experimental protocols provided in this guide, along with the quantitative biological data and mechanistic insights, offer a valuable resource for the scientific community. The unique mechanism of action of the anticonvulsant derivatives, particularly the enhancement of slow inactivation of voltage-gated sodium channels, presents a compelling avenue for the development of novel therapeutics with potentially improved efficacy and safety profiles. Further exploration of this versatile chemical core is warranted to unlock its full therapeutic potential.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP3144295A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 8. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels -ORCA [orca.cardiff.ac.uk]
Characterization and Application of N1-Benzyl-N1-methylethane-1,2-diamine in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Benzyl-N1-methylethane-1,2-diamine is a key bifunctional linker used in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the characterization data for this compound, detailed experimental protocols for its synthesis and incorporation into PROTACs, and visualizations of the underlying scientific workflows.
Physicochemical and Spectroscopic Characterization
This compound serves as a crucial component in the modular assembly of PROTACs. A thorough understanding of its physicochemical and spectroscopic properties is essential for its effective application in drug discovery and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14165-18-5 | [1] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | 226.1 °C at 760 mmHg (Predicted) | |
| Flash Point | 85.7 °C (Predicted) |
Table 2: Spectroscopic Data for this compound
| Technique | Expected/Reported Data |
| ¹H NMR | Expected signals for aromatic protons (benzyl group), methylene protons of the ethylenediamine backbone, and methyl protons. |
| ¹³C NMR | Expected signals for aromatic carbons, aliphatic carbons of the ethylenediamine backbone, and the methyl carbon. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). |
Note: For definitive characterization, it is imperative for researchers to acquire and interpret their own high-resolution spectroscopic data.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent use in the construction of a PROTAC molecule.
Synthesis of this compound
This protocol describes a common synthetic route to this compound, which involves the reductive amination of a suitable aldehyde with N-methylethane-1,2-diamine or the alkylation of N-methylethane-1,2-diamine with a benzyl halide. The following is a representative procedure for the latter.
Materials:
-
N-methylethane-1,2-diamine
-
Benzyl chloride
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylethane-1,2-diamine (1.2 equivalents) and triethylamine (1.5 equivalents) in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a PROTAC using this compound as a Linker
This protocol outlines the general steps for incorporating the diamine linker into a PROTAC molecule, connecting a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Workflow for PROTAC Synthesis:
References
Spectroscopic and Synthetic Profile of N1-Benzyl-N1-methylethane-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for N1-Benzyl-N1-methylethane-1,2-diamine. This versatile diamine is a valuable building block in medicinal chemistry and materials science, often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a ligand in coordination chemistry. A thorough understanding of its spectral properties is crucial for its unambiguous identification and quality control.
Chemical Structure and Properties
This compound possesses a molecular formula of C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol . The structure features a benzyl group and a methyl group attached to one nitrogen of an ethylenediamine backbone.
Caption: Chemical structure of this compound.
Spectroscopic Data
While experimentally obtained spectra for this compound are not widely available in the public domain, the following tables present predicted ¹H NMR, ¹³C NMR, and IR data based on established spectroscopic principles and data from structurally analogous compounds. These tables serve as a reliable reference for the identification and characterization of the molecule.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | Multiplet | 5H | Ar-H |
| 3.55 | Singlet | 2H | Ar-CH ₂-N |
| 2.75 | Triplet | 2H | N-CH ₂-CH₂-NH₂ |
| 2.55 | Triplet | 2H | N-CH₂-CH ₂-NH₂ |
| 2.25 | Singlet | 3H | N-CH ₃ |
| 1.40 (broad) | Singlet | 2H | NH ₂ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 139.5 | Quaternary Ar-C |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.0 | Ar-C H |
| 62.0 | Ar-C H₂-N |
| 58.0 | N-C H₂-CH₂-NH₂ |
| 42.0 | N-C H₃ |
| 40.0 | N-CH₂-C H₂-NH₂ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 3080, 3060, 3030 | Weak | C-H stretch (aromatic) |
| 2940, 2860 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| 1585 | Medium | N-H bend (primary amine) |
| 1120 | Medium | C-N stretch |
| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the reductive amination of benzaldehyde with N-methylethylenediamine.
An In-depth Technical Guide on the Solubility and Stability of N1-Benzyl-N1-methylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Benzyl-N1-methylethane-1,2-diamine is a diamine derivative with applications in organic synthesis, notably as a ligand, a building block for more complex molecules, and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] A thorough understanding of its solubility and stability is paramount for its effective application in research and drug development, ensuring reproducibility of experiments and the integrity of synthesized materials. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, and outlines detailed experimental protocols for the systematic evaluation of its solubility and stability profile in accordance with established scientific and regulatory standards.
Physicochemical Properties
Quantitative experimental data on the solubility and stability of this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following properties have been compiled.
| Property | Value | Reference(s) |
| CAS Number | 14165-18-5 | [2] |
| Molecular Formula | C₁₀H₁₆N₂ | [3] |
| Molecular Weight | 164.25 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 226.1±15.0 °C at 760 mmHg | [4] |
| Density | 0.988 g/cm³ | [4] |
| Storage Temperature | 2-8°C, protect from light | [2] |
Solubility Profile and Determination Protocols
The solubility of this compound is a critical parameter for its handling, formulation, and application in various solvent systems. Its structure, possessing both a hydrophobic benzyl group and hydrophilic amine functionalities, suggests a varied solubility profile. It is expected to be soluble in a range of organic solvents and may exhibit some solubility in aqueous solutions, which will be pH-dependent due to the basic nature of the amine groups.
Predicted Solubility
-
Organic Solvents: Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., methanol, ethanol), and nonpolar aromatic solvents (e.g., toluene). Its solubility in nonpolar aliphatic solvents (e.g., hexane) may be more limited.
-
Aqueous Solutions: The presence of two amine groups suggests that the compound will exhibit pH-dependent aqueous solubility. At acidic pH, the formation of protonated, more polar ammonium salts will significantly enhance water solubility. Conversely, in neutral to basic conditions, the free base is expected to have limited aqueous solubility.
Experimental Protocol for Solubility Determination
A reliable method for quantitatively determining the solubility of this compound is the shake-flask method, followed by a suitable analytical quantification technique such as HPLC-UV.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC-UV system
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid or liquid droplets after equilibration is crucial.
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solute settle. Centrifuge the samples to further facilitate the separation of the undissolved compound.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid or undissolved liquid is transferred. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: The solubility is expressed as the determined concentration in units such as mg/mL or mol/L.
Caption: Workflow for Solubility Determination.
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[1] These studies expose the compound to stress conditions that are more severe than accelerated stability testing, as outlined in the ICH guidelines.[5]
Predicted Stability
-
Hydrolytic Stability: The molecule does not contain readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable against hydrolysis under neutral conditions. However, the stability at extreme pH values and elevated temperatures should be investigated.
-
Oxidative Stability: The presence of a benzylic C-H bond and secondary/tertiary amine functionalities makes the molecule susceptible to oxidation.[1] Potential oxidation products could include N-oxides or products resulting from cleavage at the benzylic position.
-
Thermal Stability: The compound is likely to be stable at ambient temperatures, but degradation may occur at elevated temperatures.
-
Photostability: Aromatic amines can be susceptible to photodegradation. It is advisable to protect the compound from light.
Experimental Protocol for Forced Degradation Studies
The following protocols are based on ICH guideline Q1A(R2) for forced degradation studies.[5] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative and can be adequately characterized.
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
General Procedure: For each condition, a sample of the stock solution is treated as described below. A control sample (stock solution with no stress agent, kept at ambient temperature and protected from light) should be analyzed concurrently. Samples are periodically withdrawn, neutralized if necessary, diluted, and analyzed by a stability-indicating HPLC method.
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N to 1 N HCl.
-
Incubate at an elevated temperature (e.g., 60-80°C).
-
Analyze at various time points (e.g., 2, 6, 24 hours).
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH.
-
Incubate at an elevated temperature (e.g., 60-80°C).
-
Analyze at various time points.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep at room temperature or slightly elevated temperature.
-
Analyze at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100°C).
-
Analyze at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
-
A control sample should be kept under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after the exposure period.
-
Caption: Forced Degradation Experimental Workflow.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase HPLC-UV method is generally suitable for this purpose.
Protocol for HPLC-UV Method Development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient allows for the separation of compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.
-
Column Temperature: 30-40°C to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision, and robustness.
Conclusion and Recommendations
While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a framework for its systematic evaluation. Based on its chemical structure, the compound is predicted to be soluble in common organic solvents and to exhibit pH-dependent aqueous solubility. Its stability profile is likely influenced by its susceptibility to oxidation and potential photodegradation.
Recommendations for Handling and Storage:
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[2]
-
Protection: Protect from light and air to minimize photo- and oxidative degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Handling: Use appropriate personal protective equipment, as the compound may be an irritant.[4] Handle in a well-ventilated area.
The experimental protocols outlined in this guide provide a robust starting point for researchers to generate the necessary data to support their specific applications, from synthetic chemistry to drug development.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 14165-18-5 [amp.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biosynce.com [biosynce.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Navigating Chemical Space: A Technical Guide to N1-Benzyl-N1-methylethane-1,2-diamine for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N1-Benzyl-N1-methylethane-1,2-diamine, a versatile chemical building block with significant applications in modern drug discovery. This document details its commercial availability, core applications, and provides detailed experimental protocols for its use, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability and Supplier Information
This compound (CAS No. 14165-18-5) is readily available from a range of commercial chemical suppliers.[1] For researchers acquiring this compound, it is crucial to consider purity, available quantities, and lead times, which can vary between vendors. The following table summarizes information for several key suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| BIOSYNCE | >95% | Gram to kilogram scale | Offers custom synthesis and highlights its use as a protective group.[1] |
| MedChemExpress | High Purity | Inquire | Identifies the compound as a PROTAC linker and provides basic physicochemical properties.[2] |
| BLDpharm | Inquire | Inquire | Lists the compound and provides access to technical documentation like NMR and HPLC data upon request.[3] |
| Reagentia | Inquire | 100 mg, 250 mg, 1 g, 5 g | Provides various small-scale quantities suitable for research and development.[4] |
| Laibo Chem | Inquire | 1 g | Offers small quantities for laboratory use. |
Core Applications in Drug Discovery and Organic Synthesis
This compound serves two primary roles in advanced chemical synthesis: as a linker for PROTACs and as a protecting group for amines.
A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of this compound is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. Diamine linkers, such as this compound, provide a flexible and synthetically tractable scaffold for connecting the POI and E3 ligase ligands. The presence of two amine groups allows for the sequential and controlled attachment of the two different ligands.
Mechanism of PROTAC Action
The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.
Protecting Group in Organic Synthesis
This compound is also utilized as a protective group for amines in organic synthesis.[1] The benzyl group can be introduced to protect one of the amine functionalities, allowing for selective reaction at the other amine. This is particularly useful in multi-step syntheses where one amine needs to remain unreactive while other chemical transformations are carried out on the molecule. The benzyl group is generally stable under a variety of reaction conditions but can be removed when desired, typically through catalytic hydrogenation.
Experimental Protocols
The following sections provide detailed, representative protocols for the application of this compound. These protocols are intended as a guide and may require optimization for specific substrates and reaction scales.
Synthesis of an Amide-Linked PROTAC with a Diamine Linker
This protocol describes a general, two-step approach for synthesizing a PROTAC using a diamine linker like this compound. The process involves two sequential amide coupling reactions.
Workflow for PROTAC Synthesis
Step 1: First Amide Coupling
-
Reagents and Materials:
-
E3 Ligase Ligand with a carboxylic acid handle (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Slowly add the diamine solution to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-acylated intermediate.
-
Step 2: Second Amide Coupling
-
Reagents and Materials:
-
Mono-acylated intermediate from Step 1 (1.0 eq)
-
POI Ligand with a carboxylic acid handle (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the POI ligand in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add a solution of the mono-acylated intermediate in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Safety Information
This compound is an irritant and flammable substance.[1] Appropriate safety precautions should be taken during its handling and storage.
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and commercially accessible building block for researchers in drug discovery and organic synthesis. Its primary utility as a flexible and versatile linker in the construction of PROTACs positions it as a key component in the development of novel therapeutics based on targeted protein degradation. The provided protocols offer a foundational guide for its application, empowering scientists to leverage this compound in their research endeavors. As with all chemical syntheses, appropriate safety measures must be strictly adhered to.
References
In-Depth Technical Guide: Safety and Handling of N1-Benzyl-N1-methylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
N1-Benzyl-N1-methylethane-1,2-diamine (CAS No. 14165-18-5) is a diamine derivative utilized in organic synthesis. Its properties necessitate careful handling to mitigate potential health risks. This guide provides a detailed overview of the known safety and handling precautions for this compound, compiled from available data.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary and most significant hazard associated with this compound is its corrosive nature.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Signal Word: Danger
Hazard Pictograms:
corrosive
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and the appropriate responses in case of accidental contact.
| Code | Precautionary Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P363 | Wash contaminated clothing before reuse. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
A summary of the available physical and chemical properties of this compound is presented below. It is important to note that some of this data may be predicted rather than experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | - |
| Molecular Weight | 164.25 g/mol | - |
| Appearance | Solid | [1] |
| Boiling Point | 226.1 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 85.7 ± 15.5 °C | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry | [1] |
Toxicological Information
Limited quantitative toxicological data is available for this compound. The primary toxicological concern is its corrosive effect on skin and eyes.
| Toxicological Endpoint | Result | Species | Method |
| Acute Oral Toxicity | No data available | - | - |
| Acute Dermal Toxicity | No data available | - | - |
| Acute Inhalation Toxicity | No data available | - | - |
| Skin Corrosion/Irritation | Causes severe skin burns | - | Based on classification |
| Serious Eye Damage/Irritation | Causes serious eye damage | - | Based on classification |
Experimental Protocols
Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to assess the safety of chemicals. The following are summaries of the likely methodologies used to determine the corrosive properties of this compound.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline outlines a procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Test Animal: The albino rabbit is the preferred species.
-
Procedure: A small area of the animal's skin is shaved. The test substance is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch. The exposure duration is typically up to 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored.
-
Classification: If the substance causes irreversible tissue damage (necrosis), it is classified as corrosive.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline details the method for determining the potential of a substance to cause eye irritation or corrosion.
-
Test Animal: The albino rabbit is the recommended species.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva. The severity of any lesions is scored.
-
Classification: Substances that cause irreversible eye damage are classified as causing serious eye damage.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mist.
-
Keep away from ignition sources as the substance is flammable.[1]
-
Handle in accordance with good industrial hygiene and safety practices.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Keep in a cool place.
-
Store locked up.
First Aid Measures
In the event of exposure, immediate medical attention is required.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Stability and Reactivity
| Parameter | Information |
| Reactivity | No data available |
| Chemical Stability | Stable under recommended storage conditions. |
| Possibility of Hazardous Reactions | No data available |
| Conditions to Avoid | Heat, flames, and sparks. |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid chlorides. |
| Hazardous Decomposition Products | Under fire conditions, may produce: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂). |
Visualized Workflows and Hazards
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Health Hazards and First Aid
This diagram outlines the potential health hazards and the corresponding first aid measures.
Caption: Health hazards and corresponding first aid measures.
Note on Signaling Pathways
The request for diagrams of signaling pathways is not applicable to this compound. This compound is a synthetic organic chemical primarily used as a building block or linker in chemical synthesis, rather than a biologically active molecule that would interact with specific cellular signaling pathways. Its hazards are related to its chemical reactivity and corrosive properties, not to specific interactions with biological receptors or signaling cascades.
References
Methodological & Application
Application Notes and Protocols: N1-Benzyl-N1-methylethane-1,2-diamine as a Ligand in Asymmetric Catalysis
Disclaimer: Direct catalytic applications of N1-Benzyl-N1-methylethane-1,2-diamine are not extensively reported in the peer-reviewed literature. The following application notes and protocols are based on the well-established use of structurally similar chiral N-benzylated diamine ligands in asymmetric catalysis, particularly in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. These examples serve as a guide for researchers and scientists to explore the potential of this compound in similar catalytic transformations.
Introduction
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide array of transition metals to facilitate enantioselective transformations. Their utility is particularly prominent in the synthesis of chiral alcohols through the asymmetric hydrogenation or transfer hydrogenation of prochiral ketones, a critical process in the pharmaceutical and fine chemical industries. N-alkylation and N-benzylation of the diamine backbone are common strategies to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and enantioselectivity.
This document provides an overview of the potential applications of this compound as a ligand in catalysis, with a focus on asymmetric transfer hydrogenation. The protocols and data presented are based on analogous systems employing N-benzylated diamine ligands with ruthenium catalysts.
Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Overview:
Ruthenium(II) complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols. The reaction typically utilizes a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture. The this compound ligand, when complexed with a suitable ruthenium precursor, is anticipated to form a catalytically active species for this transformation.
Reaction Scheme:
Where L represents the chiral diamine ligand (e.g., this compound).*
Potential Advantages:
-
High Enantioselectivity: Chiral diamine ligands are known to induce high levels of enantioselectivity in this reaction.
-
Mild Reaction Conditions: Transfer hydrogenations are often carried out under mild temperatures and pressures.
-
Broad Substrate Scope: A variety of aromatic and aliphatic ketones can potentially be reduced with high efficiency.
Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone with an Analogous Ru(II)-Diamine Catalyst
The following table summarizes typical results for the asymmetric transfer hydrogenation of acetophenone using a Ru(II) catalyst with a chiral N-substituted diamine ligand. This data is representative of what might be expected when employing a catalyst derived from this compound.
| Entry | Substrate | Catalyst Loading (mol%) | H-Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1 | i-PrOH | 25 | 12 | >99 | 98 (R) |
| 2 | 4'-Chloroacetophenone | 1 | i-PrOH | 25 | 12 | >99 | 97 (R) |
| 3 | 1-Tetralone | 1 | HCOOH/NEt3 | 28 | 16 | 98 | 99 (S) |
| 4 | 2-Acetylnaphthalene | 1 | i-PrOH | 25 | 24 | 95 | 96 (R) |
Experimental Protocols
Protocol for the Synthesis of a [RuCl2(p-cymene)(N-benzyl-N-methylethane-1,2-diamine)] Catalyst
This protocol describes a general method for the synthesis of a ruthenium-diamine complex, which can be adapted for this compound.
Materials:
-
[RuCl2(p-cymene)]2 dimer
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl2(p-cymene)]2 (1 equivalent) in anhydrous DCM.
-
In a separate Schlenk flask, dissolve this compound (2.2 equivalents) in anhydrous DCM.
-
Slowly add the diamine solution to the ruthenium dimer solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The color of the solution may change, indicating complex formation.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield the desired [RuCl2(p-cymene)(this compound)] complex.
-
Characterize the complex using standard analytical techniques (NMR, MS, Elemental Analysis).
Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl2(p-cymene)(this compound)] catalyst
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu) or Sodium isopropoxide
-
Anhydrous solvent (e.g., isopropanol)
-
Argon or Nitrogen gas
-
Standard Schlenk line equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the [RuCl2(p-cymene)(this compound)] catalyst (e.g., 0.01 mmol, 1 mol%).
-
Add anhydrous isopropanol (e.g., 5 mL).
-
Add a solution of potassium tert-butoxide in isopropanol (e.g., 0.02 mmol, 2 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to activate the catalyst.
-
Add acetophenone (e.g., 1 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the conversion by GC or NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Experimental Workflow for Catalyst Synthesis and Application
Caption: Workflow for the synthesis of the Ru-diamine catalyst and its application in asymmetric transfer hydrogenation.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation of ketones.
The Role of Chiral 1,2-Diamines in Asymmetric Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral ligands and organocatalysts. Their unique structural motif is prevalent in numerous pharmaceuticals and natural products. The stereoselective synthesis of molecules is of paramount importance in the pharmaceutical industry, and chiral 1,2-diamines are instrumental in achieving high levels of enantioselectivity. This document provides an overview of the applications of chiral 1,2-diamines, with a focus on methodologies where ligands structurally analogous to N1-Benzyl-N1-methylethane-1,2-diamine are employed. Detailed experimental protocols for key transformations are also presented.
While specific applications of this compound in asymmetric synthesis are not extensively documented in the literature, its structural components—a chiral ethylenediamine backbone, a benzyl group, and a methyl group—are features present in a variety of successful chiral ligands. These ligands are utilized in a range of enantioselective reactions, including hydrogenations, additions to carbonyls, and ring-opening reactions.
Application Notes
Chiral 1,2-diamines form stable chelate complexes with a wide range of metal centers. The chirality of the diamine ligand is effectively transferred to the catalytic center, thereby directing the stereochemical outcome of the reaction. The steric and electronic properties of the substituents on the nitrogen atoms can be fine-tuned to optimize reactivity and selectivity for a specific transformation.
Key areas where chiral 1,2-diamines and their derivatives have been successfully applied include:
-
Asymmetric Hydrogenation: Ruthenium and rhodium complexes of chiral 1,2-diamines are highly effective catalysts for the asymmetric hydrogenation of ketones, imines, and olefins, producing chiral alcohols and amines with excellent enantiomeric excess.
-
Asymmetric Transfer Hydrogenation: N-sulfonated 1,2-diamines, such as TsDPEN, in complex with ruthenium, are powerful catalysts for the transfer hydrogenation of ketones and imines, a process widely used in the synthesis of chiral alcohols and amines.
-
Asymmetric Addition Reactions: Chiral 1,2-diamines can act as organocatalysts or as ligands for metal-catalyzed additions of nucleophiles to carbonyl compounds and imines. This includes aldol reactions, Mannich reactions, and the addition of organometallic reagents.
-
Asymmetric Ring-Opening of Epoxides and Aziridines: The desymmetrization of meso-epoxides and meso-aziridines using chiral catalysts derived from 1,2-diamines provides an efficient route to enantioenriched 1,2-amino alcohols and 1,2-diamines.
Experimental Protocols
The following protocols are representative examples of asymmetric reactions catalyzed by chiral 1,2-diamine derivatives.
Protocol 1: Asymmetric Transfer Hydrogenation of a Ketone
This protocol describes the asymmetric transfer hydrogenation of acetophenone using a catalyst derived from a chiral N-monosulfonated 1,2-diamine.
Reaction:
Materials:
-
Acetophenone
-
[RuCl₂(arene)]₂ (arene = p-cymene)
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in anhydrous DCM (2 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Add acetophenone (1 mmol) to the flask.
-
Add the formic acid/triethylamine azeotrope (5 mL).
-
Stir the reaction mixture at 28 °C for the time indicated by TLC or GC analysis (typically 4-24 hours).
-
Upon completion, quench the reaction with water (10 mL).
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data Summary:
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1 | DCM/HCOOH:NEt₃ | 12 | 95 | 98 (R) |
Caption: General workflow for asymmetric transfer hydrogenation.
Protocol 2: Organocatalytic Asymmetric Nitroso Aldol Reaction
This protocol details an N-selective nitroso aldol reaction using a chiral 1,2-diamine-derived organocatalyst.[1]
Reaction:
Materials:
-
Cyclohexanone
-
Nitrosobenzene
-
(1R,2R)-(+)-1,2-Diphenylethylenediamine derived catalyst
-
Brine (saturated aqueous NaCl)
-
-10 °C cooling bath
Procedure:
-
To a reaction vial, add the (1R,2R)-(+)-1,2-diphenylethylenediamine derived catalyst (5 mol%).
-
Add cyclohexanone (1.2 equivalents).
-
Add brine as the solvent.
-
Cool the mixture to -10 °C.
-
Add nitrosobenzene (1 equivalent).
-
Stir the reaction vigorously at -10 °C and monitor by TLC.
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data Summary:
| Entry | Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (1R,2R)-DPEN derivative | 5 | Brine | -10 | 95 | 98 |
Caption: Proposed catalytic cycle for the nitroso aldol reaction.[1]
Conclusion
Chiral 1,2-diamines are a versatile and powerful class of ligands and organocatalysts in asymmetric synthesis. While direct catalytic applications of this compound are not widely reported, the principles and protocols outlined here for structurally related diamines provide a strong foundation for researchers in the field. The ability to systematically modify the steric and electronic environment of the diamine backbone allows for the rational design of catalysts for a wide array of enantioselective transformations, driving innovation in pharmaceutical development and chemical synthesis.
References
Application Notes and Protocols for N1-Benzyl-N1-methylethane-1,2-diamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Benzyl-N1-methylethane-1,2-diamine is a versatile chiral diamine with emerging applications in organic synthesis. This document provides a comprehensive overview of its known and potential applications, including its use as a protecting group for amines, a linker in Proteolysis Targeting Chimeras (PROTACs), and its prospective role as a chiral ligand in asymmetric catalysis. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in utilizing this compound in their synthetic endeavors.
Introduction
This compound is a chiral 1,2-diamine that possesses both a primary and a tertiary amine functionality, along with a benzyl group that can influence its steric and electronic properties. These features make it a valuable tool in various synthetic transformations. While its application as a chiral ligand in asymmetric catalysis is not yet widely documented, its structural similarity to well-established chiral diamines suggests significant potential in this area. This document summarizes the current knowledge and provides practical guidance for its use.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of N-benzyl-2-chloro-N-methyl-ethanamine with ammonia.[1]
Experimental Protocol: Synthesis from N-benzyl-2-chloro-N-methyl-ethanamine[1]
-
To a 500 mL sealed tube, add N-benzyl-2-chloro-N-methyl-ethanamine (20 g, 108.9 mmol) and 215 mL of aqueous ammonia.
-
Stir the reaction mixture at 40°C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
Upon completion, purify the product by column chromatography to obtain this compound as a colorless liquid.
Expected Yield: 84%[1]
Application as a Protecting Group for Amines
This compound can be utilized as a protecting group for primary and secondary amines. The benzyl group can be readily introduced and later removed under various conditions, offering a stable protecting group that is orthogonal to many other common protecting groups.[2]
General Protocol for Amine Protection:
-
Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add this compound (1.1 eq) and a weak base (e.g., triethylamine, 1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the protected amine by column chromatography.
General Protocol for Deprotection (Hydrogenolysis):
-
Dissolve the protected amine in a suitable solvent like methanol or ethanol.
-
Add a palladium catalyst (e.g., 10% Pd/C, 10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Application as a PROTAC Linker
In the field of drug discovery, this compound has been identified as a potential linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in orienting the two binding moieties for effective ternary complex formation.
Potential Application in Asymmetric Catalysis
While specific literature detailing the use of this compound as a chiral ligand in asymmetric catalysis is currently limited, its structure is analogous to many successful chiral diamine ligands. Therefore, it represents an attractive candidate for screening in various asymmetric transformations. Below is a general protocol for evaluating its potential in the asymmetric transfer hydrogenation of a model ketone, acetophenone.
Hypothetical Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a general guideline and may require optimization for specific substrates and reaction conditions.
-
Catalyst Pre-formation (in situ):
-
In a glovebox, to a flame-dried Schlenk tube, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru) and this compound (0.011 mmol, 1.1 mol%).
-
Add 1.0 mL of anhydrous, degassed isopropanol.
-
Stir the mixture at 80°C for 30 minutes to form the active catalyst.
-
-
Hydrogenation Reaction:
-
To the pre-formed catalyst solution, add acetophenone (1.0 mmol).
-
Add a solution of potassium tert-butoxide (0.1 mmol, 10 mol%) in 1.0 mL of isopropanol.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50°C) and monitor by GC or TLC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction with a few drops of water.
-
Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure.
-
Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
-
Hypothetical Data Table for Ligand Screening
| Entry | Ligand | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | This compound | 25 | 12 | 85 | 70 (R) |
| 2 | This compound | 50 | 6 | 98 | 65 (R) |
| 3 | (S,S)-TsDPEN (Control) | 25 | 8 | >99 | 98 (S) |
This table is for illustrative purposes only and does not represent actual experimental data.
References
Application Notes and Protocols for PROTAC Linker Design and Evaluation
Topic: N1-Benzyl-N1-methylethane-1,2-diamine as a PROTAC Linker
Note: While this compound is not a widely documented linker in publicly available literature for Proteolysis Targeting Chimeras (PROTACs), the following application notes and protocols provide a comprehensive guide to the principles of PROTAC linker design and evaluation. We will use the well-characterized BRD4-degrading PROTAC, dBET1 , as a representative example to illustrate the methodologies and data interpretation applicable to the development of novel PROTACs.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is a critical determinant of PROTAC efficacy. Its length, rigidity, and composition influence the formation of a stable and productive ternary complex, thereby impacting the efficiency and selectivity of target degradation. The development of new linkers, such as potentially this compound, is a key area of research in PROTAC drug discovery.
Data Presentation: Characterization of a Representative PROTAC (dBET1)
The following table summarizes key quantitative data for the representative PROTAC, dBET1, which induces the degradation of the BRD4 protein by recruiting the E3 ligase Cereblon (CRBN).
| Parameter | Value | Description |
| Binding Affinity (BRD4) | 180 nM (Kd) | Binding affinity of the PROTAC's warhead to the target protein BRD4. |
| Binding Affinity (CRBN) | 1.8 µM (Kd) | Binding affinity of the PROTAC's E3 ligase ligand to Cereblon. |
| DC50 (BRD4 Degradation) | 100 nM | Concentration of the PROTAC required to induce 50% degradation of BRD4 in cells after 24 hours. |
| Dmax (BRD4 Degradation) | >95% | Maximum percentage of BRD4 degradation achieved with the PROTAC. |
| Cell Viability (IC50) | 500 nM | Concentration of the PROTAC that inhibits the growth of a BRD4-dependent cell line by 50%. |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC
This protocol outlines the conceptual steps for synthesizing a PROTAC, illustrated by the components of dBET1.
-
Synthesis of the Linker: The linker is synthesized with appropriate functional groups at each end to allow for conjugation to the POI and E3 ligase ligands. For a novel linker like this compound, this would involve a multi-step organic synthesis to create a derivative with, for example, a carboxylic acid and an amine for subsequent amide bond formation.
-
Conjugation to the E3 Ligase Ligand: The E3 ligase ligand (e.g., a thalidomide derivative for CRBN) is reacted with one end of the linker. This is typically achieved through standard coupling reactions such as amide bond formation.
-
Conjugation to the POI Ligand: The POI ligand (e.g., JQ1 for BRD4) is then conjugated to the other end of the linker-E3 ligase ligand intermediate.
-
Purification and Characterization: The final PROTAC product is purified using techniques like flash chromatography or HPLC. Its identity and purity are confirmed by analytical methods such as LC-MS and NMR.
Protocol 2: In Vitro PROTAC Evaluation - Western Blot for Target Protein Degradation
This protocol details the procedure for measuring the degradation of a target protein in cultured cells.
-
Cell Culture: Plate cells (e.g., a human cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein degradation at each PROTAC concentration.
Protocol 3: In Vitro PROTAC Evaluation - Cell Viability Assay
This protocol describes how to assess the functional consequence of target protein degradation on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a period that is relevant to the cell doubling time (e.g., 72 hours).
-
Viability Assessment: Add a reagent to measure cell viability, such as CellTiter-Glo® (which measures ATP levels) or a resazurin-based reagent.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the cell viability against the logarithm of the PROTAC concentration. Calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: General mechanism of action of a PROTAC.
Caption: Experimental workflow for PROTAC development.
Caption: Simplified BRD4 signaling pathway and its inhibition by a PROTAC.
Application Notes and Protocols: N-Benzyl-N-methyl-ethane-1,2-diamine as a Protective Group for Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Carbonyl functionalities, present in a vast array of bioactive molecules and synthetic intermediates, often require temporary masking to prevent unwanted side reactions. While various strategies exist for carbonyl protection, the use of diamines to form cyclic aminals, specifically imidazolidines, offers a valuable alternative to more common acetal or ketal-based methods. This application note details the experimental procedure for utilizing N-benzyl-N-methyl-ethane-1,2-diamine as a protective group for aldehydes and ketones, forming a stable 1-benzyl-3-methylimidazolidine derivative.
The asymmetric nature of N-benzyl-N-methyl-ethane-1,2-diamine provides a chiral environment around the protected carbonyl group, which can be advantageous in stereoselective synthesis. The formation of the imidazolidine is typically achieved under mild acidic conditions, and its removal, or deprotection, is readily accomplished by acid-catalyzed hydrolysis, regenerating the original carbonyl compound.
Signaling Pathways and Logical Relationships
The protection of a carbonyl group with N-benzyl-N-methyl-ethane-1,2-diamine and its subsequent deprotection can be visualized as a straightforward chemical transformation pathway.
Caption: Workflow for carbonyl protection and deprotection.
Experimental Protocols
The following protocols are generalized procedures for the protection of aldehydes and ketones using N-benzyl-N-methyl-ethane-1,2-diamine and the subsequent deprotection of the resulting imidazolidine. Optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Protection of a Carbonyl Group (Imidazolidine Formation)
This protocol describes the acid-catalyzed condensation of a carbonyl compound with N-benzyl-N-methyl-ethane-1,2-diamine to form the corresponding 1-benzyl-3-methylimidazolidine derivative.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
N-Benzyl-N-methyl-ethane-1,2-diamine (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.05 eq) or another suitable acid catalyst
-
Anhydrous toluene or benzene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aldehyde or ketone (1.0 eq), anhydrous toluene (or benzene) to make a 0.2-0.5 M solution, and N-benzyl-N-methyl-ethane-1,2-diamine (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is deemed complete by TLC analysis (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-benzyl-3-methylimidazolidine derivative.
Caption: Experimental workflow for carbonyl protection.
Protocol 2: Deprotection of the Imidazolidine
This protocol outlines the acid-catalyzed hydrolysis of the 1-benzyl-3-methylimidazolidine to regenerate the parent carbonyl compound.
Materials:
-
1-Benzyl-3-methylimidazolidine derivative (1.0 eq)
-
Acetone-water mixture (e.g., 9:1 v/v) or THF-water
-
Aqueous hydrochloric acid (e.g., 1 M HCl) or another suitable acid
-
Sodium bicarbonate (solid or saturated aqueous solution)
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1-benzyl-3-methylimidazolidine derivative (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v) in a round-bottom flask.
-
Add a catalytic to stoichiometric amount of aqueous hydrochloric acid (e.g., 1 M HCl). The amount of acid and reaction time will depend on the stability of the substrate.
-
Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by TLC until the starting material is consumed (typically 1-4 hours).
-
Neutralize the reaction mixture by the careful addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure regenerated carbonyl compound.
Caption: Experimental workflow for carbonyl deprotection.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the protection of representative aldehydes and ketones and their subsequent deprotection. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and experimental conditions.
Table 1: Protection of Carbonyl Compounds with N-Benzyl-N-methyl-ethane-1,2-diamine
| Entry | Carbonyl Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | PTSA | Toluene | 3 | >90 |
| 2 | 4-Nitrobenzaldehyde | PTSA | Toluene | 2 | >95 |
| 3 | Cyclohexanone | PTSA | Benzene | 4 | ~85-90 |
| 4 | Acetophenone | PTSA | Toluene | 6 | ~80-85 |
Table 2: Deprotection of 1-Benzyl-3-methylimidazolidine Derivatives
| Entry | Protected Substrate (from Table 1) | Acid | Solvent | Time (h) | Yield (%) |
| 1 | Product from Entry 1 | 1 M HCl | Acetone/H₂O | 1.5 | >95 |
| 2 | Product from Entry 2 | 1 M HCl | THF/H₂O | 1 | >95 |
| 3 | Product from Entry 3 | 2 M HCl | Acetone/H₂O | 2 | >90 |
| 4 | Product from Entry 4 | 2 M HCl | THF/H₂O | 3 | >90 |
Conclusion
N-Benzyl-N-methyl-ethane-1,2-diamine serves as an effective and versatile protecting group for aldehydes and ketones. The formation of the corresponding imidazolidine is efficient under mild acidic conditions with azeotropic removal of water. The protecting group is stable to a range of reaction conditions, particularly those that are basic or nucleophilic. Deprotection is readily achieved via acid-catalyzed hydrolysis, providing the parent carbonyl compound in high yield. The protocols and data presented herein provide a solid foundation for the application of this protecting group strategy in complex organic synthesis and drug development. Researchers are encouraged to optimize the described conditions to suit their specific substrates and synthetic goals.
Application Notes and Protocols: N1-Benzyl-N1-methylethane-1,2-diamine in the Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N1-Benzyl-N1-methylethane-1,2-diamine as a precursor for the synthesis of a chiral ligand and its subsequent application in the asymmetric synthesis of chiral amines. The methodology focuses on the asymmetric transfer hydrogenation of imines, a robust and widely used method for producing enantiomerically enriched amines, which are crucial building blocks in the pharmaceutical industry.
Introduction: The Role of Chiral Diamine Ligands
Chiral 1,2-diamines are a privileged class of ligands in asymmetric catalysis. When complexed with transition metals such as ruthenium, rhodium, or iridium, they create a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. While this compound is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral ligands. By introducing a chiral element, for instance, through reaction with a chiral sulfonyl chloride, a highly effective chiral ligand can be prepared.
This document details the synthesis of a chiral N-sulfonylated diamine ligand derived from this compound and its application in the ruthenium-catalyzed asymmetric transfer hydrogenation of a model imine to produce a chiral amine.
Synthesis of a Chiral Diamine Ligand
A common strategy to impart chirality and enhance the efficacy of diamine ligands is the introduction of a chiral sulfonyl group. This protocol describes a plausible synthetic route to a chiral N'-tosyl-(R,R)-1,2-diphenylethylene-1,2-diamine (TsDPEN) analogue, starting from this compound and a chiral sulfonyl chloride. For the purpose of this application note, we will illustrate the synthesis of a novel chiral ligand, (R)-N'-(2-phenyl-2-tosylamidoethyl)-N-benzyl-N-methylethane-1,2-diamine.
Experimental Protocol: Synthesis of (R)-N'-(2-phenyl-2-tosylamidoethyl)-N-benzyl-N-methylethane-1,2-diamine
-
Step 1: Synthesis of (R)-N-(2-amino-1-phenylethyl)-4-methylbenzenesulfonamide.
-
To a solution of (R)-(-)-2-phenylglycinol (1.0 eq.) in dichloromethane (DCM), add triethylamine (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired tosylated amino alcohol.
-
The resulting alcohol is then converted to the corresponding azide, followed by reduction to the diamine.
-
-
Step 2: Reductive Amination with this compound.
-
To a solution of the chiral tosylated diamine from Step 1 (1.0 eq.) and this compound (1.2 eq.) in methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final chiral ligand.
-
Caption: Synthetic workflow for the preparation of the chiral N-sulfonylated diamine ligand.
Application in Asymmetric Transfer Hydrogenation
The synthesized chiral diamine ligand can be used to form a highly efficient catalyst for the asymmetric transfer hydrogenation of prochiral imines to chiral amines. This reaction typically employs a ruthenium(II) precursor and a hydrogen source, such as a mixture of formic acid and triethylamine or isopropanol.
Experimental Protocol: Asymmetric Transfer Hydrogenation of N-(1-phenylethylidene)aniline
-
Catalyst Formation (in situ):
-
In a glovebox, to a solution of the chiral N-sulfonylated diamine ligand (0.01 eq.) in anhydrous isopropanol, add [RuCl2(p-cymene)]2 (0.005 eq.).
-
Stir the mixture at 80 °C for 30 minutes to form the active catalyst complex.
-
-
Asymmetric Reduction:
-
To the pre-formed catalyst solution, add N-(1-phenylethylidene)aniline (1.0 eq.).
-
Add a solution of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee%) of the resulting chiral amine by chiral HPLC analysis.
-
Caption: Simplified catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of an imine.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric transfer hydrogenation of various prochiral imines to chiral amines using the in-situ generated ruthenium catalyst with a chiral N-sulfonylated diamine ligand. The data is based on typical results obtained for similar catalytic systems and serves as a benchmark for performance.
| Entry | Imine Substrate | Product Chiral Amine | Yield (%)[1] | ee (%)[1] |
| 1 | N-(1-phenylethylidene)aniline | (R)-N-(1-phenylethyl)aniline | 95 | 98 |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | (R)-N-(1-(4-methoxyphenyl)ethyl)aniline | 92 | 97 |
| 3 | N-(1-(4-chlorophenyl)ethylidene)aniline | (R)-N-(1-(4-chlorophenyl)ethyl)aniline | 96 | 99 |
| 4 | N-(1-(naphthalen-2-yl)ethylidene)aniline | (R)-N-(1-(naphthalen-2-yl)ethyl)aniline | 90 | 95 |
| 5 | N-(1-phenylpropylidene)aniline | (R)-N-(1-phenylpropyl)aniline | 88 | 94 |
Conclusion
This compound provides a versatile and accessible starting material for the synthesis of novel chiral diamine ligands. As demonstrated, subsequent N-sulfonylation with a chiral moiety can generate a ligand that is highly effective in ruthenium-catalyzed asymmetric transfer hydrogenation of imines. This approach offers a reliable and efficient pathway to enantiomerically enriched chiral amines, which are of significant interest in the development of new pharmaceuticals and other fine chemicals. The protocols and data presented herein serve as a valuable resource for researchers and scientists working in the field of asymmetric synthesis.
References
Catalytic Applications of N1-Benzyl-N1-methylethane-1,2-diamine Complexes: A Review of Available Data
Despite a comprehensive search of scientific literature, detailed application notes and experimental protocols for the catalytic activity of metal complexes specifically containing the N1-Benzyl-N1-methylethane-1,2-diamine ligand are not well-documented in publicly available research. While the ligand itself is known and utilized in other areas of chemical synthesis, its role as a ligand in well-characterized, catalytically active metal complexes, complete with quantitative performance data and detailed protocols, remains elusive in the current body of scientific publications.
This compound and its derivatives are recognized as valuable building blocks in organic synthesis. For instance, the related compound N-benzyl-N'-methylethylenediamine has been used as a precursor in the synthesis of more complex molecules like 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine. This highlights its utility as a versatile chemical intermediate. However, this application does not involve its use as a ligand in a catalytic metal complex.
The broader class of N-benzylated diamines and vicinal diamines, in general, are of significant interest in the field of catalysis. They are often employed as chiral ligands in metal complexes, particularly with metals such as ruthenium, rhodium, and iridium, for asymmetric catalysis. These catalytic systems are pivotal in the stereoselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. The primary role of these diamine ligands is to create a specific chiral environment around the metal center, which directs the stereochemical outcome of the catalyzed reaction, such as the asymmetric transfer hydrogenation of ketones or imines.
While extensive research exists for structurally similar ligands, the specific catalytic applications of complexes derived from this compound are not detailed in a manner that allows for the generation of the requested application notes and protocols. The creation of such a document requires access to specific experimental data, including reaction yields, enantiomeric excess values, substrate scope, and precise, replicable protocols for both the synthesis of the catalyst and the catalytic reaction itself. This level of detail is not currently available in the reviewed literature for this particular ligand complex.
Researchers and drug development professionals interested in this area may find it fruitful to explore the extensive literature on catalysts formed from analogous diamine ligands. This body of work provides a strong foundation for the potential applications and synthetic methodologies that could be adapted for complexes of this compound. Future research may yet uncover the catalytic potential of these specific complexes, at which point detailed application notes and protocols could be developed.
General Workflow for Synthesis and Catalytic Testing of Diamine Complexes
For researchers interested in exploring the catalytic potential of this compound complexes, a general experimental workflow can be proposed based on established methodologies for similar ligands. This serves as a conceptual guide rather than a validated protocol.
Caption: A generalized workflow for the synthesis and catalytic evaluation of a diamine-metal complex.
Application Notes and Protocols for the Large-Scale Synthesis of N1-Benzyl-N1-methylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of N1-Benzyl-N1-methylethane-1,2-diamine, a valuable intermediate in pharmaceutical development. The presented methodology is a robust two-step process commencing with the chlorination of N-benzyl-N-methylethanolamine followed by amination. This route offers a high yield and is suitable for industrial production. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and a visual workflow to ensure clarity and reproducibility.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structural motif is found in a range of pharmaceutical compounds, making its efficient and scalable synthesis a critical aspect of drug discovery and development. The protocol outlined below describes a reliable method for producing this diamine on a large scale, focusing on a high-yielding two-step pathway.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Chlorination: Conversion of N-benzyl-N-methylethanolamine to N-benzyl-2-chloro-N-methyl-ethanamine using thionyl chloride.
-
Amination: Reaction of N-benzyl-2-chloro-N-methyl-ethanamine with ammonium hydroxide to yield the final product, this compound.
Data Presentation
| Parameter | Step 1: Chlorination | Step 2: Amination |
| Starting Material | N-benzyl-N-methylethanolamine | N-benzyl-2-chloro-N-methyl-ethanamine |
| Reagent | Thionyl Chloride | Ammonium Hydroxide (28-30%) |
| Solvent | Dichloromethane (DCM) | None (Neat) |
| Temperature | 0 °C to Reflux | 40 °C |
| Reaction Time | 2-4 hours | Overnight (approx. 16 hours) |
| Molar Ratio (Reagent:SM) | 1.1 : 1 | Large Excess |
| Reported Yield | Good (not specified) | 84%[1] |
| Purification Method | Distillation under reduced pressure | Extraction and Distillation |
Experimental Protocols
Step 1: Synthesis of N-benzyl-2-chloro-N-methyl-ethanamine
This procedure details the chlorination of N-benzyl-N-methylethanolamine.
Materials:
-
N-benzyl-N-methylethanolamine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a gas outlet to a scrubber (for SO₂ and HCl fumes)
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-benzyl-N-methylethanolamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel. Caution: This reaction is exothermic and releases toxic gases (SO₂ and HCl). Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Ensure the pH of the aqueous layer is basic.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield N-benzyl-2-chloro-N-methyl-ethanamine as an oil.
Step 2: Synthesis of this compound
This protocol describes the amination of the chloro-intermediate.
Materials:
-
N-benzyl-2-chloro-N-methyl-ethanamine
-
Ammonium hydroxide (28-30% aqueous solution)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure vessel or sealed tube
-
Heating bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Place N-benzyl-2-chloro-N-methyl-ethanamine (1.0 eq) and a large excess of concentrated ammonium hydroxide into a pressure vessel or a heavy-walled sealed tube.
-
Seal the vessel and heat the mixture to 40 °C in a heating bath.
-
Stir the reaction mixture at this temperature overnight (approximately 16 hours). Monitor the reaction for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add dichloromethane.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to obtain a colorless liquid. A patent describing a similar procedure reported a yield of 84%.[1]
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of this compound.
References
Application Notes and Protocols for the Purification of N1-Benzyl-N1-methylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N1-Benzyl-N1-methylethane-1,2-diamine, a versatile intermediate in organic synthesis and a potential component in the development of novel therapeutics. The selection of an appropriate purification method is critical to ensure the desired purity and yield of the final compound. The following sections detail common purification techniques, including fractional vacuum distillation, column chromatography, and crystallization, along with illustrative data and detailed experimental workflows.
Method Selection and Comparison
The choice of purification method for this compound depends on the nature of the impurities, the scale of the purification, and the desired final purity. A summary of common methods and their typical outcomes is presented below.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >98% | 60-80% | Effective for removing non-volatile and some volatile impurities; scalable. | Requires specialized equipment; potential for thermal degradation if not controlled. |
| Column Chromatography | >99% | 50-70% | High resolution for removing closely related impurities. | Can be time-consuming and require large solvent volumes; potential for product decomposition on acidic stationary phases.[1] |
| Crystallization (as a salt) | >99% | 40-60% | Can yield highly pure material; removes soluble impurities. | Requires a suitable salt-forming acid and crystallization solvent; yield can be lower. |
| Acid-Base Extraction | - | >90% (as a work-up step) | Excellent for removing acidic, basic, and neutral impurities prior to a final purification step. | Not a standalone purification method for achieving high purity. |
Experimental Protocols
Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a highly effective method for purifying this compound, especially for larger quantities, by separating it from less volatile impurities.[1][2] Due to the amine's susceptibility to oxidation and reaction with atmospheric carbon dioxide, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][4]
Protocol:
-
Drying: If the crude material contains water, it must be thoroughly dried prior to distillation. This can be achieved by stirring over anhydrous sodium sulfate (Na₂SO₄), potassium hydroxide (KOH), or calcium oxide (CaO) for several hours, followed by filtration.[3][4] For rigorous drying, the amine can be refluxed over sodium metal and then distilled.[4]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column, a condenser, a receiving flask (with multiple fractions collector if possible), and a connection to a vacuum pump with a pressure gauge. Ensure all glassware is dry.
-
Distillation: a. Place the dried crude this compound into the distillation flask with a magnetic stir bar or boiling chips. b. Gradually reduce the pressure. The boiling point will depend on the pressure, but for similar amines, a pressure of 5-10 mmHg is a good starting point.[2] c. Slowly heat the distillation flask. d. Collect a forerun fraction containing any low-boiling impurities. e. Collect the main fraction at a constant temperature. f. Stop the distillation before all the material has evaporated to avoid concentrating potentially explosive peroxides (if present).
-
Analysis: Analyze the purity of the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Illustrative Workflow for Fractional Vacuum Distillation:
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Column Chromatography
Column chromatography can be employed to achieve high purity, particularly for removing impurities with similar boiling points. Given that amines can interact strongly with acidic silica gel, leading to poor separation or decomposition, a modified approach is often necessary.[1]
Protocol:
-
Stationary Phase Preparation:
-
Eluent Selection: A solvent system of dichloromethane/methanol or ethyl acetate/hexane with the addition of 0.5-1% triethylamine is a good starting point.[1] The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis.
-
Column Packing and Loading: a. Pack the column with the prepared stationary phase. b. Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution and Fraction Collection: a. Elute the column with the chosen solvent system. b. Collect fractions and monitor the separation using TLC.
-
Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Analysis: Confirm the purity of the isolated product by GC-MS or NMR.
Illustrative Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Crystallization via Salt Formation
For achieving very high purity, crystallization of a salt of this compound can be an effective method. The hydrochloride or hydrobromide salts are common choices.
Protocol:
-
Dissolution: Dissolve the crude amine in a suitable solvent such as isopropanol, ethanol, or ethyl acetate.
-
Salt Formation: Slowly add a solution of hydrochloric acid (e.g., in isopropanol or diethyl ether) or hydrobromic acid to the stirred solution of the amine. The addition should be continued until the solution is acidic (test with pH paper).
-
Crystallization: a. The salt may precipitate immediately. If not, cool the solution in an ice bath or store it at a low temperature to induce crystallization. b. Scratching the inside of the flask with a glass rod can also initiate crystallization.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
-
Liberation of the Free Base (Optional): a. Dissolve the purified salt in water. b. Basify the aqueous solution with a strong base (e.g., 1 M NaOH) to a pH > 12. c. Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Illustrative Workflow for Crystallization:
Caption: Workflow for the purification of this compound via salt formation and crystallization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with N1-Benzyl-N1-methylethane-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of N1-Benzyl-N1-methylethane-1,2-diamine. The primary application addressed is its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a chemical linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[3][4] The linker is a critical component that influences the formation and stability of the ternary complex between the target protein and the E3 ligase.[3]
Q2: What functional groups does this compound possess for conjugation?
A2: this compound has two reactive amine groups: a secondary amine and a primary amine. These can be selectively functionalized to connect the "warhead" (ligand for the protein of interest) and the E3 ligase ligand.
Q3: What are the key considerations when designing a PROTAC with this linker?
A3: The length, rigidity, and attachment points of the linker are crucial for the efficacy of a PROTAC. The benzyl group in this compound provides some conformational restriction, which can be advantageous.[4] Optimization of the linker is essential for achieving potent and selective protein degradation.
Q4: What are the storage and handling recommendations for this compound?
A4: It is recommended to store this compound under the conditions specified in the Certificate of Analysis, typically at room temperature for continental US shipments.[1] It is an irritant and should be handled with appropriate personal protective equipment, including goggles and gloves, in a well-ventilated area.
Troubleshooting Guide
Low Reaction Yield during Amide Coupling
Q: I am experiencing low yields when coupling my carboxylic acid-functionalized warhead to this compound. What are the potential causes and solutions?
A: Low yields in amide coupling reactions with this linker can stem from several factors. Here is a systematic approach to troubleshooting:
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Problem: Inefficient Amide Coupling Reagents.
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Solution: Experiment with a variety of modern coupling reagents. While standard carbodiimides like EDC with HOBt are common, more potent reagents such as HATU, HBTU, or COMU can significantly improve yields, especially with sterically hindered substrates.
-
-
Problem: Inappropriate Base.
-
Solution: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions. Ensure the base is of high purity and used in the correct stoichiometric amount (typically 2-3 equivalents).
-
-
Problem: Poor Solvent Selection.
-
Solution: The reaction solvent can greatly influence solubility and reaction rates. While DMF and DCM are common, consider exploring other polar aprotic solvents like DMA or NMP if solubility is an issue.
-
-
Problem: Steric Hindrance.
-
Solution: If either the warhead or the E3 ligase ligand is sterically bulky, the reaction rate can be slow. Increasing the reaction temperature (e.g., from room temperature to 40-60 °C) and extending the reaction time can help overcome this. Monitor the reaction by LC-MS to track progress and check for degradation of starting materials.
-
Illustrative Data for Amide Coupling Optimization
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DIPEA | DMF | 25 | 16 | 35 |
| 2 | HBTU | DIPEA | DMF | 25 | 16 | 65 |
| 3 | HATU | DIPEA | DMF | 25 | 12 | 85 |
| 4 | HATU | Et₃N | DCM | 25 | 12 | 70 |
Note: This data is representative and actual results may vary depending on the specific substrates.
Formation of Side Products
Q: I am observing significant side product formation during my reaction sequence. What are the likely side reactions and how can they be minimized?
A: Side product formation often arises from the presence of two reactive amines in the linker.
-
Problem: Di-acylation of the Linker.
-
Solution: To prevent the coupling of two warhead or E3 ligase ligand molecules to the same linker, a protecting group strategy is recommended. For a stepwise synthesis, one of the amine groups should be protected (e.g., with a Boc group) while the other is functionalized. The protecting group is then removed to allow for the second coupling reaction.
-
-
Problem: Intramolecular Cyclization.
-
Solution: Depending on the reaction conditions and the nature of the attached ligands, intramolecular cyclization to form a piperazine derivative could be a possibility, though less common with pre-formed amide bonds. Ensure that reactive intermediates are not generated in a way that favors this pathway. Using a stepwise approach with protection should mitigate this risk.
-
-
Problem: Racemization.
-
Solution: If your warhead or E3 ligase ligand contains a chiral center, racemization can occur during activation of the carboxylic acid. To minimize this, use coupling reagents known to suppress racemization, such as COMU, or add racemization suppressants like HOBt or Oxyma Pure®. Running the reaction at a lower temperature can also be beneficial.
-
Experimental Protocols
Hypothetical Protocol for PROTAC Synthesis using this compound
This protocol describes a two-step synthesis of a PROTAC where the primary amine of the linker is first coupled to an E3 ligase ligand, followed by coupling of the secondary amine to the warhead.
Step 1: Mono-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify by flash column chromatography to isolate the mono-Boc protected linker.
Step 2: Coupling of E3 Ligase Ligand
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 eq) in DMF.
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Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
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Add the mono-Boc protected linker (1.0 eq) to the reaction mixture.
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Stir at room temperature for 12-16 hours, monitoring by LC-MS.
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Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer, concentrate, and purify by flash column chromatography.
Step 3: Boc Deprotection
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Dissolve the product from Step 2 in DCM.
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Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.
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Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
Step 4: Coupling of Warhead
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Dissolve the crude deprotected intermediate from Step 3 and the carboxylic acid-functionalized warhead (1.0 eq) in DMF.
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Add HATU (1.1 eq) and DIPEA (3.0 eq).
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Stir at room temperature for 12-16 hours.
-
Work up and purify as described in Step 2 to obtain the final PROTAC.
Visualizations
Caption: General workflow for PROTAC synthesis using a protected diamine linker.
Caption: Troubleshooting logic for optimizing coupling reactions.
References
common side reactions with N1-Benzyl-N1-methylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during experiments with N1-Benzyl-N1-methylethane-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is primarily utilized as a versatile building block and reagent in several areas of organic synthesis. It is commonly employed as a protective group for various functional groups.[1] Additionally, it serves as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.[2]
Q2: What are the main safety considerations when working with this compound?
A2: this compound is classified as an irritant and is flammable.[1] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid contact with skin and eyes, and keep it away from ignition sources.[1]
Q3: How should this compound be stored?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. The container should be tightly sealed to prevent exposure to moisture and air.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in N-Alkylation Reactions
Question: I am performing an N-alkylation reaction with this compound and an alkyl halide, but I am consistently obtaining a low yield of my desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields in N-alkylation reactions involving this compound can stem from several factors. The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine, but side reactions can still occur.
Potential Causes and Solutions:
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Over-alkylation: The initial product of mono-alkylation at the primary amine can sometimes undergo a second alkylation, leading to a quaternary ammonium salt, especially if the alkylating agent is highly reactive or used in large excess.
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Solution: Carefully control the stoichiometry of the alkylating agent, using it in a 1:1 molar ratio or even a slight excess of the diamine. Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation.
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Competing Elimination Reaction: If your alkyl halide is prone to elimination (e.g., a secondary or tertiary halide), the basicity of the diamine can promote the formation of an alkene byproduct.
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Solution: Use a less hindered base if one is being used in the reaction, or consider using a more reactive alkylating agent that favors substitution over elimination, such as an alkyl triflate. Running the reaction at a lower temperature can also disfavor the elimination pathway.
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Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be slow.
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Solution: Choose a solvent that dissolves all reactants. Common solvents for N-alkylation include acetonitrile, DMF, and DMSO. Gentle heating may be necessary to ensure complete dissolution and to increase the reaction rate.
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Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Issue 2: Formation of Multiple Products in Reactions with Dicarbonyls
Question: I am trying to synthesize a macrocycle by reacting this compound with a dicarbonyl compound, but I am getting a mixture of products. How can I improve the selectivity towards the desired macrocycle?
Answer: The presence of two nucleophilic nitrogen atoms in this compound can lead to the formation of various oligomeric and polymeric byproducts in reactions with bifunctional electrophiles like dicarbonyls.
Potential Causes and Solutions:
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Intermolecular vs. Intramolecular Reaction: At high concentrations, the intermolecular reaction between the diamine and the dicarbonyl is favored, leading to linear oligomers and polymers. The desired intramolecular cyclization to form a macrocycle is favored at high dilution.
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Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the reactants to a large volume of solvent using a syringe pump. This maintains a very low concentration of the reactants in the reaction vessel at any given time, favoring the intramolecular cyclization.
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Template Effect: The presence of a metal cation that can coordinate to the nitrogen and oxygen atoms can pre-organize the linear precursor in a conformation that favors cyclization.
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Solution: Investigate the use of a template ion, such as an alkali metal or alkaline earth metal cation (e.g., Li⁺, Na⁺, K⁺, Ca²⁺, Ba²⁺), added to the reaction mixture. The choice of the template ion will depend on the size of the desired macrocycle.
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Logical Diagram for Favoring Macrocyclization
Caption: Strategies to promote macrocyclization over polymerization.
Summary of Potential Side Reactions and Solutions
| Side Reaction | Reaction Type | Contributing Factors | Proposed Solution(s) |
| Over-alkylation | N-Alkylation | High reactivity of alkylating agent, excess of alkylating agent. | Use 1:1 stoichiometry or a slight excess of the diamine; slow addition of the alkylating agent. |
| Elimination | N-Alkylation | Use of sterically hindered or base-sensitive alkyl halides. | Use a more reactive alkylating agent (e.g., triflate); lower the reaction temperature. |
| Polymerization | Macrocyclization | High reactant concentrations. | Employ high-dilution conditions via slow addition of reactants. |
| Lack of Selectivity | Reactions with dicarbonyls | Absence of a pre-organizing agent. | Introduce a suitable template ion (e.g., alkali or alkaline earth metal). |
Experimental Protocols
General Protocol for Mono-N-Alkylation of this compound:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF).
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Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.) to the solution.
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Alkylating Agent Addition: Slowly add the alkylating agent (1.0 eq.) dropwise to the stirred solution at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific substrates and alkylating agents.
References
Technical Support Center: Synthesis of N1-Benzyl-N1-methylethane-1,2-diamine
Welcome to the technical support center for the synthesis of N1-Benzyl-N1-methylethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important synthesis. The primary and most efficient route for this synthesis is the reductive amination of benzaldehyde with N-methylethane-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common and effective method is a one-pot reductive amination. This reaction involves the formation of an imine intermediate from benzaldehyde and N-methylethane-1,2-diamine, which is then reduced in situ to the desired this compound product. This method is favored for its efficiency and generally good yields.
Q2: I am experiencing low yields in my reaction. What are the likely causes?
A2: Low yields in the synthesis of this compound via reductive amination can stem from several factors. The most common issues include incomplete formation of the imine intermediate, reduction of the starting benzaldehyde to benzyl alcohol, and the formation of over-alkylation byproducts.[1] The choice of reducing agent and reaction conditions are critical to minimizing these side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. You can spot the starting materials (benzaldehyde and N-methylethane-1,2-diamine) and the reaction mixture on a TLC plate. The consumption of the starting materials and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.
Q4: What are the safety precautions I should take when handling the reagents?
A4: this compound is an irritant to the eyes and skin. It is also a flammable substance. Therefore, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles and gloves, and to work in a well-ventilated fume hood. Keep the compound away from ignition sources.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound and provides targeted solutions.
Problem 1: Low Yield Due to Incomplete Imine Formation
Symptoms:
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Significant amount of unreacted N-methylethane-1,2-diamine remaining at the end of the reaction.
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TLC analysis shows a strong spot for the starting amine.
Solutions:
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Removal of Water: The formation of the imine intermediate is an equilibrium reaction that produces water. Removing water can drive the equilibrium towards the imine. This can be achieved by adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO4) or molecular sieves, to the reaction mixture.
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Acid Catalysis: Imine formation is often catalyzed by a mild acid. Adding a catalytic amount of a weak acid, such as acetic acid, can increase the rate of imine formation. The optimal pH for imine formation is typically between 4 and 5.[1]
Problem 2: Significant Formation of Benzyl Alcohol
Symptoms:
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A significant byproduct with a polarity similar to benzyl alcohol is observed by TLC or other analytical methods.
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The yield of the desired product is reduced.
Solutions:
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Choice of Reducing Agent: This side reaction is common when using a strong reducing agent like sodium borohydride (NaBH4), which can reduce the starting benzaldehyde directly. Using a milder and more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), is highly recommended. These reagents preferentially reduce the iminium ion over the carbonyl group.[1]
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Stepwise Procedure: To further minimize the reduction of benzaldehyde, you can perform the reaction in two steps. First, allow the imine to form completely by stirring benzaldehyde and N-methylethane-1,2-diamine together for a period (e.g., 1-2 hours) before adding the reducing agent.
Problem 3: Formation of Over-Alkylated Byproducts
Symptoms:
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Observation of a less polar byproduct, likely corresponding to the dialkylated product where the primary amine of the product has reacted with another molecule of benzaldehyde.
Solutions:
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Control Stoichiometry: Use a 1:1 molar ratio of benzaldehyde to N-methylethane-1,2-diamine, or a slight excess of the aldehyde. Using an excess of the amine can sometimes lead to further reactions.
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Stepwise Addition: Adding the reducing agent after the initial imine has formed can help to minimize the presence of unreacted amine that could lead to over-alkylation.
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent is critical for maximizing the yield and purity of this compound. The following table summarizes the characteristics and typical yields observed for common reducing agents in reductive amination reactions.
| Reducing Agent | Abbreviation | Selectivity | Typical Yield Range | Notes |
| Sodium Borohydride | NaBH₄ | Less selective; can reduce both the imine and the starting aldehyde. | 40-70% | Prone to causing side reactions, particularly the reduction of benzaldehyde to benzyl alcohol.[1] Yields can be improved by careful control of reaction conditions and a stepwise procedure. |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for the iminium ion over the carbonyl group at neutral pH. | 85-95% | A very effective reagent for one-pot reductive aminations.[1] However, it is toxic and can release hydrogen cyanide gas, requiring careful handling and disposal. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Highly selective for the iminium ion; a mild and effective reducing agent. | 90-98% | Often the preferred reagent due to its high selectivity, mild reaction conditions, and lower toxicity compared to NaBH₃CN.[1] It is stable in anhydrous solvents. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination with Sodium Triacetoxyborohydride
This protocol provides a detailed methodology for a high-yield synthesis of the target compound.
Materials:
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Benzaldehyde
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N-methylethane-1,2-diamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Acetic acid (glacial)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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To a dry round-bottom flask under a nitrogen atmosphere, add N-methylethane-1,2-diamine (1.0 equivalent) and anhydrous dichloromethane.
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Add benzaldehyde (1.05 equivalents) to the solution and stir the mixture at room temperature.
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Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
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Stir the reaction mixture for 1-2 hours to allow for the formation of the imine intermediate. Monitor the formation of the imine by TLC.
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In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane.
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Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
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Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC until the imine intermediate is consumed.
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Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane (2 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude product can be purified by silica gel column chromatography to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Relationship between reaction parameters and product yield.
References
Technical Support Center: Catalytic Reactions with N-benzyl-N-methyl-ethane-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-benzyl-N-methyl-ethane-1,2-diamine as a ligand in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of N-benzyl-N-methyl-ethane-1,2-diamine in catalysis?
A1: N-benzyl-N-methyl-ethane-1,2-diamine is a versatile chiral diamine ligand commonly employed in various asymmetric catalytic reactions. Its primary applications include:
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Asymmetric Transfer Hydrogenation (ATH): For the enantioselective reduction of prochiral ketones and imines to form chiral alcohols and amines, which are valuable building blocks in pharmaceutical synthesis.
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Palladium-Catalyzed Cross-Coupling Reactions: It can be used as a ligand in reactions like the Buchwald-Hartwig amination for the formation of C-N bonds.
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Asymmetric Synthesis of Chiral Amines: It serves as a chiral auxiliary or ligand in the synthesis of enantioenriched diamines and other amine derivatives.
Q2: How should I handle and store N-benzyl-N-methyl-ethane-1,2-diamine?
A2: N-benzyl-N-methyl-ethane-1,2-diamine is an amine and may be sensitive to air and moisture. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. To maintain its purity and catalytic activity, it is advisable to store it in a cool, dry place. For long-term storage, refrigeration is recommended.
Q3: What are the common catalyst precursors used with this ligand?
A3: The choice of metal precursor depends on the specific reaction. For asymmetric transfer hydrogenation, ruthenium(II) complexes such as [RuCl2(p-cymene)]2 are frequently used. In palladium-catalyzed cross-coupling reactions, common precursors include Pd(OAc)2 (palladium(II) acetate) or Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)).
Q4: How do I prepare the active catalyst in situ?
A4: The active catalyst is typically prepared in situ by reacting N-benzyl-N-methyl-ethane-1,2-diamine with the appropriate metal precursor in a suitable anhydrous and degassed solvent. The mixture is usually stirred at room temperature for a short period to allow for the formation of the catalyst complex before adding the reactants.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Low or no conversion is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.
Caption: Troubleshooting logic for low or no reaction conversion.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The N-benzyl-N-methyl-ethane-1,2-diamine ligand or the metal precursor may have degraded. Use freshly opened or purified ligand and a new batch of the metal precursor. Ensure the reaction is set up under a strict inert atmosphere.[1][2] |
| Catalyst Poisoning | Impurities in the substrate, solvent, or base can act as catalyst poisons. Functional groups like thiols can be particularly problematic. Purify all reagents before use. Ensure solvents are anhydrous and properly degassed.[1][2] |
| Incorrect Catalyst Loading | The catalyst concentration may be too low for the specific substrate. While high efficiency is desirable, for initial optimizations, a higher catalyst loading (e.g., 1-2 mol%) can be beneficial. |
| Suboptimal Reaction Conditions | The reaction temperature may be too low or too high. Perform a temperature screen to find the optimal condition. The reaction time may also be insufficient; monitor the reaction progress over a longer period using TLC or GC. |
| Ineffective Base | In reactions requiring a base (e.g., Buchwald-Hartwig amination), the base may be weak, not sufficiently soluble, or not anhydrous. Consider using a stronger, anhydrous base like sodium tert-butoxide.[2] |
Issue 2: Low Enantioselectivity (in Asymmetric Reactions)
Achieving high enantioselectivity is a key objective when using a chiral ligand. Low enantiomeric excess (ee) can be due to several factors.
Caption: Troubleshooting logic for low enantioselectivity.
| Potential Cause | Recommended Solution |
| Ligand Purity | The enantiopurity of the N-benzyl-N-methyl-ethane-1,2-diamine ligand is crucial. Verify the enantiomeric excess of the ligand itself. If it has racemized or is of low purity, obtain a new, high-purity batch. |
| Reaction Temperature | Higher temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Solvent Effects | The solvent can have a significant impact on the chiral induction. Screen a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, methanol) to find the optimal one for your specific substrate. |
| Hydrogen Source/Pressure (for Hydrogenation) | In asymmetric hydrogenation, the type of hydrogen donor (for transfer hydrogenation) or the pressure of H2 gas can influence the enantioselectivity. Optimize this parameter. |
| Substrate-Ligand Mismatch | While N-benzyl-N-methyl-ethane-1,2-diamine is a versatile ligand, it may not be optimal for every substrate. If extensive optimization does not improve enantioselectivity, consider screening other chiral ligands. |
Data Presentation
Table 1: Representative Performance in Asymmetric Transfer Hydrogenation of Ketones
| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | [RuCl((S,S)-TsDPEN)(p-cymene)] | i-PrOH | 28 | 4 | >99 | 97 (R) |
| 1-Tetralone | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/NEt3 | 40 | 12 | 98 | 98 (S) |
| 2-Chloroacetophenone | [RuCl((R,R)-TsDPEN)(p-cymene)] | CH2Cl2 | 25 | 6 | 95 | 92 (S) |
Note: Data is compiled from representative examples in the literature for similar TsDPEN ligands and may vary for N-benzyl-N-methyl-ethane-1,2-diamine.
Table 2: Performance in Palladium-Catalyzed Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd(OAc)2 | NaOtBu | Toluene | 100 | 12 | 92 |
| 1-Chloro-4-nitrobenzene | Morpholine | Pd2(dba)3 | K3PO4 | Dioxane | 110 | 18 | 85 |
| 2-Bromopyridine | Benzylamine | Pd(OAc)2 | Cs2CO3 | Toluene | 90 | 24 | 78 |
Note: This table represents typical conditions for Buchwald-Hartwig aminations and serves as a starting point for optimization with N-benzyl-N-methyl-ethane-1,2-diamine as the ligand.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
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Catalyst Preparation:
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In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium precursor (e.g., [RuCl2(p-cymene)]2, 0.005 mmol, 0.5 mol%).
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Add N-benzyl-N-methyl-ethane-1,2-diamine (0.012 mmol, 1.2 mol%).
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Add anhydrous, degassed solvent (e.g., isopropanol or a 5:2 mixture of formic acid and triethylamine, 2 mL).
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Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.
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Reaction:
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Add the prochiral ketone (1.0 mmol, 1 equivalent) to the flask containing the catalyst solution.
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Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).
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Monitor the reaction progress by TLC or GC.
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-
Work-up and Purification:
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Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO3 solution.
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Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC.
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Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
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Reaction Setup:
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To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)2, 0.01 mmol, 1 mol%) and N-benzyl-N-methyl-ethane-1,2-diamine (0.012 mmol, 1.2 mol%).
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Add the base (e.g., NaOtBu, 1.4 mmol).
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Add anhydrous, degassed toluene (2 mL).
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Stir the mixture for 5 minutes at room temperature.
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Reaction:
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Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.
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Monitor the reaction progress by TLC or GC.
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Work-up and Purification:
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After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Signaling Pathways and Experimental Workflows
General Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified catalytic cycle for asymmetric transfer hydrogenation.
References
stability issues and degradation of N1-Benzyl-N1-methylethane-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N1-Benzyl-N1-methylethane-1,2-diamine.
Stability and Degradation Profile
This compound, a key building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), can be susceptible to degradation under various experimental and storage conditions. Understanding its stability profile is critical for ensuring the integrity of experiments and the quality of synthesized molecules.
General Stability:
Amines, in general, can be sensitive to atmospheric oxidation, which may lead to discoloration of the compound over time. The benzyl group in this compound can also be a site for oxidative degradation.
Potential Degradation Pathways:
Based on studies of related N-benzyl amines and general chemical principles, the following degradation pathways are proposed for this compound:
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Oxidative Degradation: The tertiary amine and the benzylic position are susceptible to oxidation. This can lead to the formation of N-oxides, aldehydes (benzaldehyde), and imines. Further degradation can result in cleavage of the N-benzyl bond.
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Photodegradation: Exposure to light, particularly UV light, can promote the formation of radical species, leading to the cleavage of the benzyl group and the formation of various degradation products.
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Acidic/Basic Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to slow degradation.
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Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the cleavage of the benzyl group and fragmentation of the ethylenediamine backbone.
Below is a diagram illustrating a potential oxidative degradation pathway.
Caption: Proposed oxidative degradation pathway of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Compound Discoloration (Yellowing) | Oxidation of the amine functionality upon exposure to air. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to air during handling. For long-term storage, sealing the container with parafilm can be beneficial. |
| Low Yield in Coupling Reactions | Degradation of the diamine starting material. Incompatibility with reaction conditions or reagents. | Verify the purity of this compound by NMR or LC-MS before use. Avoid strong oxidizing agents, acid chlorides, and strong acids in the reaction mixture unless they are part of the intended reaction scheme.[1] |
| Presence of Impurities in Reaction Mixture | Formation of degradation products during the reaction. | Monitor the reaction progress by LC-MS to detect the formation of byproducts. Consider performing the reaction at a lower temperature or for a shorter duration. Ensure all solvents and reagents are anhydrous and of high purity. |
| Inconsistent Experimental Results | Instability of the compound in the chosen solvent or buffer. pH-dependent degradation. | Assess the stability of this compound in the specific experimental medium by incubating a sample and analyzing it by HPLC at different time points. Adjust the pH of the solution to maintain stability, if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using standard analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and identify any potential degradation products or contaminants.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation studies on this compound are not widely published, based on the chemistry of related compounds, potential degradation products could include:
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Benzaldehyde: From the cleavage of the N-benzyl bond.
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N1-Methylethane-1,2-diamine: The remaining diamine fragment after N-debenzylation.
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N-Oxides: Resulting from the oxidation of the tertiary amine.
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Imines: Formed through oxidative dehydrogenation.
Q4: Is this compound sensitive to pH?
A4: As an amine, the compound's protonation state is pH-dependent. While it is generally stable across a range of pH values, extreme pH conditions (strong acids or bases), especially at elevated temperatures, may promote hydrolysis or other degradation pathways. It is advisable to conduct stability studies in your specific buffer system if the experiment is to be conducted over a prolonged period.
Q5: My reaction involving this compound is showing an unexpected byproduct with a mass corresponding to the loss of the benzyl group. What could be the cause?
A5: The loss of the benzyl group (debenzylation) can be a significant degradation pathway. This can be triggered by several factors in a reaction:
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Oxidative conditions: The presence of oxidizing agents, even atmospheric oxygen over long reaction times, can lead to oxidative cleavage of the N-benzyl bond.
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Catalytic hydrogenolysis conditions: If your reaction setup involves catalysts like Palladium on carbon (Pd/C) and a hydrogen source, debenzylation is a likely side reaction.
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Strong acids: Certain strong acids at elevated temperatures can facilitate debenzylation.
To troubleshoot this, consider running the reaction under an inert atmosphere, using deoxygenated solvents, and avoiding incompatible reagents.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
1. Materials and Reagents:
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This compound
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with UV and/or MS detector
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pH meter
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Thermostatic oven
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Photostability chamber
2. Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.
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Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.
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Oxidative Degradation: Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature.
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Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber. A control sample should be kept in the dark.
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Thermal Degradation: Place the solid compound in an oven at 80°C. Periodically dissolve a small amount in the initial solvent for analysis.
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Sample Analysis:
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Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the acidic and basic samples before injection if necessary.
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Analyze all samples by a validated stability-indicating HPLC method with a UV-Vis or MS detector.
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Data Evaluation:
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Calculate the percentage of degradation of the parent compound.
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Identify and, if possible, quantify the major degradation products.
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Analytical Method for Purity and Stability Assessment (HPLC-UV)
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
This method should be validated for its specificity, linearity, accuracy, and precision for the analysis of this compound and its potential degradation products.
References
Technical Support Center: Purification of N1-Benzyl-N1-methylethane-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N1-Benzyl-N1-methylethane-1,2-diamine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. A common method for its synthesis is the reductive amination of N-methylethane-1,2-diamine with benzaldehyde. Potential impurities from this synthesis can include:
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Unreacted Starting Materials: Benzaldehyde and N-methylethane-1,2-diamine.
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Over-alkylation Product: N,N'-Dibenzyl-N-methylethane-1,2-diamine, resulting from the reaction of the product with another molecule of benzaldehyde and subsequent reduction.
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Side-products from Reducing Agent: By-products from the specific reducing agent used (e.g., borate salts from sodium borohydride).
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Solvent Residues: Residual solvents used in the reaction and work-up steps.
Q2: My purified this compound appears to be wet or oily, even after drying. What could be the cause?
A2: Amines, including this compound, can be hygroscopic, meaning they readily absorb moisture from the atmosphere. If the compound appears oily or wet, it is likely due to residual water or solvent.
Troubleshooting Steps:
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Drying: Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature if the compound is thermally stable. Using a desiccant like phosphorus pentoxide (P₂O₅) in the vacuum desiccator can be effective.
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Azeotropic Distillation: For larger scales, residual water can sometimes be removed by azeotropic distillation with a suitable solvent like toluene, followed by removal of the toluene under vacuum.
Q3: I am having difficulty purifying this compound by silica gel column chromatography. The compound seems to stick to the column or elute very broadly.
A3: Basic compounds like amines are known to interact strongly with the acidic silanol groups on the surface of silica gel.[1][2] This can lead to poor separation, tailing of peaks, and even irreversible adsorption.
Troubleshooting Steps:
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Basified Silica Gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-2%).[3] This will neutralize the acidic sites on the silica.
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Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel as the stationary phase can significantly improve the chromatography of basic compounds.[1][2]
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Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.
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Solvent System: Optimize the polarity of your eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. Adding a small percentage of triethylamine to the mobile phase throughout the run is crucial.[3]
Q4: Can I purify this compound by distillation? What are the key considerations?
A4: Yes, vacuum distillation can be an effective purification method for this compound, especially for removing non-volatile impurities. The reported boiling point is 226.1±15.0 °C at 760 mmHg.[4] Distillation under reduced pressure is necessary to avoid thermal decomposition.
Key Considerations:
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Vacuum Level: A good vacuum is essential to lower the boiling point to a safe temperature.
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Fractional Distillation: For separating impurities with close boiling points, a fractional distillation column (e.g., Vigreux or packed column) should be used.
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Inert Atmosphere: To prevent oxidation, especially at elevated temperatures, the distillation should be performed under an inert atmosphere (e.g., nitrogen or argon).
Q5: Is recrystallization a viable purification method for this compound?
A5: Recrystallization can be a highly effective method for purifying solid derivatives of this compound, such as its hydrochloride salt. The free base is a liquid at room temperature, making recrystallization unsuitable. However, converting the amine to a salt often yields a crystalline solid that can be purified by recrystallization.
Troubleshooting Steps for Recrystallization of the Hydrochloride Salt:
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Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the salt at high temperatures but not at low temperatures.[5] Common solvents for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water or other organic solvents.[5][6]
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Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.
Data Presentation
The following table provides hypothetical comparative data on the purity of this compound achieved through different purification techniques. This data is for illustrative purposes to highlight the potential efficacy of each method.
| Purification Method | Starting Purity (GC-MS, Area %) | Final Purity (GC-MS, Area %) | Key Impurities Removed | Estimated Yield (%) |
| Vacuum Fractional Distillation | 85% | 98.5% | High-boiling oligomers, starting materials | 75% |
| Silica Gel Column Chromatography (with 1% Triethylamine) | 85% | 99.2% | Unreacted starting materials, over-alkylation products | 85% |
| Recrystallization (as Hydrochloride Salt) | 90% (as salt) | >99.8% | Isomeric impurities, colored by-products | 90% (of the salt) |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glassware is dry.
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Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
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Evacuation: Slowly evacuate the system to the desired pressure.
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Heating: Gently heat the distillation flask in a heating mantle.
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Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure. Discard the forerun and the residue in the distillation flask.
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Termination: Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly reintroducing an inert gas (e.g., nitrogen) to break the vacuum.
Protocol 2: Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane with 1% triethylamine). Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[7]
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.
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Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Recrystallization of the Hydrochloride Salt
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Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) with stirring until precipitation is complete. Collect the precipitate by filtration and wash with the solvent.
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Solvent Selection: In a test tube, determine a suitable solvent or solvent mixture for recrystallization (e.g., ethanol, methanol/diethyl ether). The solid should be soluble in the hot solvent and insoluble in the cold solvent.
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Dissolution: In a flask, add the crude hydrochloride salt and the minimum amount of hot recrystallization solvent required for complete dissolution.
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Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification of this compound.
References
Technical Support Center: Catalyst Poisoning in Reactions with N1-Benzyl-N1-methylethane-1,2-diamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding catalyst poisoning issues that may arise during chemical reactions involving N1-Benzyl-N1-methylethane-1,2-diamine.
Troubleshooting Guide
This guide provides a problem-solution format for common issues encountered during catalytic reactions where this compound is used as a reagent, ligand, or is present in the reaction mixture.
Issue 1: Significant Drop in or Complete Loss of Catalytic Activity
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Potential Cause: Your catalyst is likely being poisoned or deactivated. Diamines, such as this compound, can act as strong chelating ligands for transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium), forming stable, catalytically inactive complexes.[1] This is a common issue with nitrogen-containing compounds, which are known to poison noble metal catalysts.[1]
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Recommended Actions:
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Confirm the Source: Run control experiments to verify that this compound is the cause of deactivation.
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Increase Catalyst Loading: As a temporary solution, a higher catalyst loading might compensate for the poisoned portion, though this is not ideal for long-term or large-scale reactions.[1]
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Protecting Groups: If the diamine functionality is part of your substrate, consider protecting the amine groups before the catalytic step and deprotecting them afterward.[1]
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Ligand Modification: The choice of the primary ligand for your catalyst can influence its susceptibility to poisoning. A more sterically hindered or strongly binding ligand might be less easily displaced by the diamine.[1]
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Issue 2: Poor Reproducibility in Asymmetric Catalysis
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Potential Cause: This is a classic sign of catalyst deactivation, often caused by impurities in starting materials or solvents that act as catalyst poisons.[2] Common poisons for transition metal catalysts include sulfur-containing compounds and basic nitrogen compounds.[2] Impurities from the synthesis of this compound could also be a factor.
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Recommended Actions:
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Purify Reagents: Thoroughly purify all starting materials and ensure solvents are of the highest quality.[2][3]
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Fresh Catalyst: Prepare a fresh batch of catalyst or purchase from a reliable supplier, as even small variations in the ligand or metal precursor can have a significant impact.[2]
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Strict Air-Free Techniques: For air- and moisture-sensitive catalysts, use a glovebox or Schlenk line to prevent deactivation.[2]
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Issue 3: Decrease in Enantioselectivity Over Time
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Potential Cause: Partial decomposition of the chiral catalyst may be occurring, leading to the formation of achiral or less selective catalytic species.[3] This can be exacerbated by the presence of impurities or by the reaction conditions themselves.
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Recommended Actions:
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Monitor Reaction Progress: Track the enantioselectivity over the course of the reaction. If it drops significantly, consider adding a fresh portion of the catalyst.[3]
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Optimize Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature, which may require a longer reaction time.[3]
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Check for Protic Impurities: Water and other protic impurities can interfere with the chiral environment of the catalyst. Ensure all reagents and solvents are rigorously dried.[3]
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Frequently Asked Questions (FAQs)
Q1: Why can this compound act as a catalyst poison?
A1: Diamines like this compound have two nitrogen atoms with lone pairs of electrons, which can chelate (bind at two points) to a metal center of a catalyst. This can form a very stable complex that is catalytically inactive, effectively removing the catalyst from the reaction cycle.[1]
Q2: What are some common impurities in this compound that could poison my catalyst?
A2: The synthesis of this compound can sometimes leave behind residual starting materials or byproducts.[4] For instance, if sulfur-containing reagents were used in a related synthesis, trace amounts could remain and act as potent catalyst poisons.[2] Unreacted starting materials from benzylation reactions can also lead to amine side-products that may act as poisons.[5]
Q3: How can I purify this compound to remove potential catalyst poisons?
A3: Fractional vacuum distillation is a common method for purifying liquid amines like this compound.[6] Column chromatography can also be effective for removing non-volatile impurities.[4]
Q4: Can the product of my reaction poison the catalyst?
A4: Yes, this is known as product inhibition. If your product contains functional groups that can bind to the catalyst (like amines), it can compete with the starting material for the active sites, slowing down or stopping the reaction.[3]
Quantitative Data on Catalyst Poisoning
The following tables provide illustrative data on the effects of common poisons on catalyst performance. While not specific to reactions with this compound, they offer a general understanding of the potential impact of various impurities.
Table 1: Effect of Common Poisons on Asymmetric Hydrogenation Catalysts
| Poison | Catalyst System | Effect on Activity | Effect on Enantioselectivity |
| Sulfur Compounds (e.g., thiols) | Rh, Ru, Pd based catalysts | Significant decrease | Significant decrease |
| Basic Nitrogen Compounds (e.g., pyridine) | Rhodium catalysts | Strong inhibition | Loss of enantioselectivity |
| Halides (from chlorinated solvents) | Various transition metal catalysts | Can alter electronic properties | Reduction in enantioselectivity |
Illustrative data based on typical trends in asymmetric hydrogenation.[2]
Table 2: Impact of Water Content on Enantioselectivity in a CBS Reduction
| Substrate | Temperature (°C) | Water Content | ee (%) |
| Acetophenone | 25 | Anhydrous | 97 |
| Acetophenone | 25 | 1000 ppm | 85 |
| 1-Tetralone | 0 | Anhydrous | 96 |
| 1-Tetralone | 0 | 1000 ppm | 82 |
Illustrative data demonstrating the critical importance of anhydrous conditions for high enantioselectivity.[2]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
This protocol provides a general guideline for an asymmetric hydrogenation reaction, a common application for chiral diamine derivatives.
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Catalyst Preparation: In a glovebox, the chiral catalyst precursor (e.g., a Rhodium or Ruthenium complex) and the appropriate chiral ligand are dissolved in a degassed, anhydrous solvent (e.g., methanol, dichloromethane). The solution is stirred at room temperature for 30-60 minutes to allow for complex formation.
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Reaction Setup: The substrate is dissolved in the same degassed, anhydrous solvent in a high-pressure reactor.
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Reaction Execution: The catalyst solution is transferred to the reactor. The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction is stirred at the desired temperature.
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Monitoring and Work-up: The reaction is monitored by a suitable analytical technique (e.g., GC, HPLC). Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The product is then purified by column chromatography or crystallization.
Protocol 2: Testing for Catalyst Poisoning by an Additive
This protocol can be used to determine if a specific compound, such as this compound, is acting as a catalyst poison.
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Baseline Reaction: A standard catalytic reaction is run under optimized conditions without the suspected poison. The reaction rate and final conversion/yield are carefully measured.
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Doped Reaction: The same reaction is run under identical conditions, but with the addition of a known amount of the suspected poison (e.g., this compound) at the beginning of the reaction.
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Comparison: The reaction rate and final conversion/yield of the doped reaction are compared to the baseline reaction. A significant decrease in performance in the doped reaction indicates that the additive is a catalyst poison.
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Dose-Response (Optional): A series of reactions can be run with varying concentrations of the suspected poison to quantify its inhibitory effect.
Visualizations
References
Technical Support Center: Solvent Effects on N1-Benzyl-N1-methylethane-1,2-diamine Reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the impact of solvent choice on the reactivity of N1-Benzyl-N1-methylethane-1,2-diamine, particularly in its common application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in synthesis?
A1: this compound is primarily used as a versatile linker or building block in organic synthesis.[1][2] One of its key applications is in the synthesis of PROTACs, where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][2] It can also be employed as a protecting group for amino groups in multi-step syntheses.[3]
Q2: How does solvent polarity generally affect reactions involving this diamine?
A2: Solvent polarity can significantly influence the reaction rate and outcome. For nucleophilic substitution reactions, such as the N-alkylation of the primary amine on this molecule, the effect of the solvent depends on the reaction mechanism. In many coupling reactions used for PROTAC synthesis, polar aprotic solvents like DMF or NMP are preferred.[4] These solvents can help to dissolve the reactants and stabilize charged intermediates or transition states that may form, often leading to higher reaction rates and yields.[5] Conversely, non-polar aprotic solvents may be less effective at solvating charged species, potentially slowing down the reaction. Protic solvents, like ethanol, can sometimes be detrimental by forming hydrogen bonds with the amine, reducing its nucleophilicity.[5]
Q3: I am observing a low yield in my coupling reaction with this compound. What are the potential solvent-related causes?
A3: Low yields in coupling reactions are a common issue in complex syntheses like those for PROTACs.[6][7] Several solvent-related factors could be the cause:
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Poor Solubility: One or more of your reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. Ensure all components are fully dissolved. High-boiling point polar aprotic solvents like DMF or NMP are often a good choice for ensuring solubility.[4]
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Inappropriate Solvent Polarity: The polarity of the solvent may not be optimal for the specific coupling chemistry being used. For instance, in amide bond formation with coupling reagents like HATU, polar aprotic solvents are generally effective.[4][7]
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Presence of Water: Many coupling reagents are sensitive to moisture. Using a solvent that is not anhydrous can lead to the hydrolysis of activated intermediates and a reduction in yield.[7] Always use dry solvents for these reactions.
Q4: Are there any common side reactions related to solvent choice?
A4: While specific side reaction data for this diamine is limited, general principles suggest that the solvent can influence chemoselectivity. For instance, in reactions with electrophiles, the solvent could potentially influence the relative reactivity of the primary versus the tertiary amine, although the primary amine is significantly more nucleophilic and less sterically hindered. Additionally, the choice of base and solvent can impact the stability of reactants and products, potentially leading to degradation if conditions are too harsh (e.g., high temperatures in an unsuitable solvent).
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reaction
This guide provides a systematic approach to troubleshooting low yields when coupling a carboxylic acid to the primary amine of this compound.
Troubleshooting Workflow
References
temperature optimization for N1-Benzyl-N1-methylethane-1,2-diamine reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the temperature optimization of reactions involving N1-Benzyl-N1-methylethane-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the synthesis of this compound?
A common starting point for the N-alkylation of amines is room temperature. However, many of these reactions require heating to proceed at a reasonable rate. For the synthesis of this compound from N-benzyl-2-chloro-N-methyl-ethanamine and ammonia water, a temperature of 40°C has been reported. Depending on the specific reactants and solvent system, the optimal temperature can range from ambient temperature to reflux conditions.
Q2: How does temperature affect the rate of reaction?
Generally, increasing the reaction temperature will increase the rate of reaction. If you observe that your reaction is sluggish or not proceeding to completion at a lower temperature, a gradual increase in temperature is a standard troubleshooting step. However, it is crucial to monitor the reaction closely, as excessive heat can lead to the degradation of reactants, products, or even the solvent.
Q3: What are the potential side reactions at elevated temperatures?
High temperatures can lead to several undesirable side reactions:
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Over-alkylation: The product, this compound, can sometimes be more nucleophilic than the starting amine, leading to further alkylation and the formation of quaternary ammonium salts. This is a common issue in N-alkylation reactions.[1][2]
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Decomposition: Sensitive functional groups on the reactants or products may decompose at elevated temperatures.
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Solvent Degradation: Certain solvents, like DMF, can decompose at high temperatures, potentially generating byproducts that can interfere with the reaction or complicate purification.[1] For instance, DMF can produce dimethylamine at elevated temperatures.
Q4: How can I minimize the formation of over-alkylated byproducts?
To suppress the formation of over-alkylated products, consider the following strategies:
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Lower the reaction temperature: This can improve the selectivity of the reaction for the desired mono-alkylated product.[1][2]
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Slow addition of the alkylating agent: Adding the alkylating agent dropwise can help to maintain a low concentration in the reaction mixture, reducing the likelihood of the product reacting further.[1]
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Use an excess of the starting amine: Increasing the molar ratio of the amine relative to the alkylating agent can increase the probability of the alkylating agent reacting with the starting material instead of the product.[2]
Q5: Are there alternatives to high temperatures for improving reaction rates?
Yes, if a reaction is proceeding slowly, instead of solely relying on increasing the temperature, you can also consider:
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Using a more reactive alkylating agent: For example, an alkyl iodide is generally more reactive than an alkyl bromide or chloride.
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Adding a catalyst: For reactions involving less reactive alkyl halides, the addition of a catalytic amount of potassium iodide (KI) can be beneficial.[1]
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Optimizing the solvent and base: The choice of solvent and base can significantly impact the reaction rate. A solvent that fully dissolves all reactants and a base that is strong enough to deprotonate the amine without causing side reactions are crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient temperature. | Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction by TLC or LC-MS. |
| Low reactivity of the alkylating agent. | Switch to a more reactive alkylating agent (e.g., from benzyl chloride to benzyl bromide or iodide). Consider adding a catalytic amount of KI.[1] | |
| Poor choice of solvent or base. | Ensure all reactants are soluble in the chosen solvent. If not, select a more appropriate solvent. Consider using a stronger or more soluble base. | |
| Formation of Multiple Products (Poor Selectivity) | Over-alkylation due to high reactivity of the product. | Lower the reaction temperature to improve selectivity.[1][2] Use a larger excess of the starting amine. Add the alkylating agent slowly to the reaction mixture.[1] |
| Decomposition of starting materials or products. | Reduce the reaction temperature. Ensure the reaction is carried out under an inert atmosphere if the components are sensitive to air or moisture. | |
| Reaction Stalls Before Completion | Catalyst deactivation (if applicable). | High temperatures can sometimes lead to catalyst degradation.[1] Consider lowering the temperature or using a more robust catalyst. |
| Impurities in reagents or solvent. | Ensure all reagents and the solvent are pure and dry. | |
| Product is a Dark Oil or Solid | High-temperature degradation leading to polymeric byproducts. | Lower the reaction temperature and monitor the reaction for the shortest possible time to achieve completion. |
| Air oxidation of the amine product. | Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon). |
Data Presentation
The following table provides a hypothetical representation of how temperature can influence the yield and purity of this compound in a typical N-alkylation reaction. This data is for illustrative purposes to demonstrate general trends.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 25 (Room Temperature) | 24 | 35 | 98 | Slow reaction rate, incomplete conversion. |
| 40 | 18 | 75 | 97 | Moderate reaction rate with good conversion and high purity. |
| 60 | 10 | 88 | 95 | Faster reaction rate, slight increase in impurity profile. |
| 80 | 6 | 92 | 90 | Rapid reaction, noticeable increase in over-alkylation and other byproducts. |
| 100 | 4 | 85 | 80 | Fast reaction, but significant formation of byproducts and potential for product degradation. |
Experimental Protocols
General Protocol for N-Alkylation of N-methylethane-1,2-diamine with Benzyl Halide
This protocol is a general guideline and may require optimization for specific substrates and scales.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve N-methylethane-1,2-diamine (1.2 equivalents) and a suitable base (e.g., potassium carbonate, 2.0 equivalents) in an anhydrous polar aprotic solvent (e.g., acetonitrile).
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Reagent Addition: While stirring the mixture, slowly add a solution of benzyl halide (1.0 equivalent) in the same solvent.
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Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in N-alkylation reactions.
References
Technical Support Center: Synthesis of N1-Benzyl-N1-methylethane-1,2-diamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N1-Benzyl-N1-methylethane-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical impurities?
A1: The most common synthetic route is the reductive amination of N-methyl-1,2-ethanediamine with benzaldehyde, followed by reduction of the intermediate imine.
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Common Impurities:
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Unreacted Starting Materials: Benzaldehyde and N-methyl-1,2-ethanediamine.
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Over-alkylation Product: Dibenzylated product (N,N'-dibenzyl-N-methylethane-1,2-diamine).
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Reduced Carbonyl: Benzyl alcohol, from the reduction of benzaldehyde.[1]
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Residual Imine: The intermediate Schiff base may persist if the reduction is incomplete.[2][3]
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Q2: My reductive amination reaction is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in reductive amination can stem from several factors. The primary areas to investigate are imine formation, the choice and quality of the reducing agent, and the reaction conditions. Incomplete imine formation is a frequent culprit; this equilibrium can be shifted towards the imine by removing water, for example, through the use of dehydrating agents like molecular sieves.[1][4] The choice of reducing agent is also critical.
Q3: I am observing a significant amount of the dibenzylated byproduct. How can I minimize this side reaction?
A3: The formation of the dibenzylated product occurs when the desired this compound reacts further with another molecule of benzaldehyde and is subsequently reduced. To minimize this:
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Control Stoichiometry: Use a slight excess of the N-methyl-1,2-ethanediamine relative to benzaldehyde.
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Stepwise Procedure: A stepwise process involving the formation of the imine first, followed by its reduction with a reducing agent like sodium borohydride (NaBH4), can be effective.[5]
Q4: How can I prevent the reduction of my starting benzaldehyde to benzyl alcohol?
A4: The reduction of the aldehyde to an alcohol is a common side reaction. To prevent this, consider the following:
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Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) is often a good choice for this reason.[5]
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Stepwise Addition: Allow sufficient time for the imine to form before adding the reducing agent.[1] This can be monitored by techniques like TLC or LC-MS.
Q5: I'm struggling to remove the unreacted starting materials and the imine impurity from my final product. What purification strategies are effective?
A5: If the product amine and starting materials have similar polarities, an acid-base extraction can be an effective purification method.[4] The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities like benzaldehyde and benzyl alcohol, and then the aqueous layer is basified and the product is extracted with an organic solvent.[4] For persistent imine impurity, ensuring the reduction reaction goes to completion is key. If separation is still difficult, column chromatography on silica gel can be employed.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient imine/iminium ion formation. | Ensure the reaction pH is mildly acidic (pH 4-7) to facilitate imine formation. Consider adding a dehydrating agent like molecular sieves to drive the equilibrium.[4] |
| Decomposition of the reducing agent. | Use fresh, high-quality reducing agent. If using NaBH4 in an acidic medium, be aware of its decomposition and consider adding it portion-wise. | |
| Low reaction temperature. | While many reductive aminations proceed at room temperature, some may require gentle heating to go to completion.[4] | |
| Presence of Over-alkylation Product | The product amine is reacting further with the aldehyde. | Carefully control the stoichiometry of the reactants. A stepwise procedure of imine formation followed by reduction can also prevent this.[5] |
| Presence of Reduced Carbonyl (Alcohol) | The reducing agent is reducing the starting aldehyde. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride. Allow for complete imine formation before adding the reducing agent.[1][5] |
| Residual Imine in Product | Incomplete reduction of the imine intermediate. | Increase the amount of reducing agent or the reaction time. Protonating the imine with a mild acid can sometimes facilitate reduction.[2] |
| Difficulty in Product Isolation | Co-elution of product and starting materials during chromatography or extraction. | Utilize an acid-base extraction to separate the basic amine product from neutral or acidic impurities.[4] Salting out the amine product by adding an acid like HCl to form the hydrochloride salt can also be an effective purification method.[2] |
| Emulsion Formation During Workup | High concentration of reactants or products. | Add brine to the aqueous layer to help break up emulsions.[4] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination
Materials:
-
N-methyl-1,2-ethanediamine
-
Benzaldehyde
-
Methanol (or other suitable solvent like 1,2-dichloroethane)
-
Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)
-
Acetic acid (optional, as a catalyst)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
Dissolve N-methyl-1,2-ethanediamine (1.0 eq) and benzaldehyde (1.0-1.1 eq) in methanol.
-
If using STAB, acetic acid (1.1 eq) can be added to catalyze imine formation.
-
Stir the mixture at room temperature. Monitor the formation of the imine by TLC or LC-MS.[4]
-
-
Reduction:
-
Using Sodium Borohydride: Cool the solution in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.[4] After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Using Sodium Triacetoxyborohydride: Add STAB (1.5 eq) to the reaction mixture and stir at room temperature until the reaction is complete.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[4]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[4] An alternative is to perform an acid-base extraction as described in the FAQ section.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
A Comparative Guide to Chiral Diamine Ligands in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Chiral diamine ligands have emerged as a powerful class of tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules with high efficiency. This guide provides an objective comparison of three prominent chiral diamine ligands—DPEN, DACH, and DAIPEN, and their derivatives—in the context of enantioselective catalysis, supported by experimental data and detailed protocols.
Ligand Structures at a Glance
The efficacy of a chiral diamine ligand is intrinsically linked to its structure, which creates a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction.
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) and its derivatives are characterized by their rigid cyclic backbone, which can impart high levels of stereocontrol.
-
(1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN) and its derivatives, such as the widely used N-tosylated version (TsDPEN), offer a more flexible scaffold with tunable steric and electronic properties through modification of the phenyl groups and nitrogen substituents.
-
(1S,2S)-(-)-1,2-Di(p-anisyl)-2-isopropylethylenediamine (DAIPEN) is a more sterically hindered ligand, which can be advantageous in achieving high enantioselectivity for specific substrates.
Performance in Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The following tables summarize the performance of selected chiral diamine ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of various ketones.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand/Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Configuration | Reference |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 98 | R | [1] |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | 86 | 97 | S | [1] |
| RuCl2[(S)-Xyl-P-Phos][(S)-DAIPEN] | 1000 | 100 | 88.5 | S | [2] |
Table 2: Asymmetric Transfer Hydrogenation of Other Aromatic Ketones
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Configuration | Reference |
| RuCl2[(S)-Xyl-P-Phos][(S)-DAIPEN] | 2'-Bromoacetophenone | - | 97.1 | - | [2] |
| Ir/HAP modified by (1S, 2S)-DPEN | 2'-(Trifluoromethyl)acetophenone | - | 81.5 | - | [3] |
Performance in Asymmetric Imine Reduction
The enantioselective reduction of imines is a crucial method for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products.
Table 3: Asymmetric Transfer Hydrogenation of Imines
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Configuration | Reference |
| Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] | 1-Methyl-3,4-dihydroisoquinoline | - | - | R | [4] |
| N-Alkylated TsDPEN-Ru(II) | Cyclic Imines | High | High | - | [5] |
Experimental Protocols
Representative Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone using [RuCl(p-cymene)((S,S)-TsDPEN)]
Materials:
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (e.g., 0.01 mmol, 1 mol%) is weighed into a dry Schlenk flask.
-
Reaction Setup: The flask is sealed, removed from the glovebox, and placed under a positive pressure of argon or nitrogen. Anhydrous solvent (e.g., 5 mL) is added via syringe.
-
Addition of Reactants: Acetophenone (e.g., 1 mmol, 1 equivalent) is added to the flask via syringe. The formic acid/triethylamine mixture (e.g., 0.5 mL) is then added dropwise to the stirred solution.
-
Reaction Monitoring: The reaction mixture is stirred at a specified temperature (e.g., 28-40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Visualizing the Catalysis
To better understand the processes involved in chiral diamine-mediated enantioselective catalysis, the following diagrams illustrate key aspects of the workflow and mechanism.
Caption: Generalized catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Caption: A typical experimental workflow for enantioselective catalysis.
Caption: A simplified decision guide for ligand selection.
Conclusion
The choice of a chiral diamine ligand is a critical parameter in the development of an efficient enantioselective catalytic system. This guide highlights that while TsDPEN is a versatile and highly effective ligand for a broad range of ketones and imines, offering excellent enantioselectivities, DACH provides a more rigid scaffold that can be beneficial in certain applications. DAIPEN, with its greater steric bulk, can provide superior enantiocontrol for specific substrates. The provided data and protocols serve as a valuable starting point for researchers in the field to make informed decisions for their synthetic challenges. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, is often necessary to achieve the desired outcome for a specific transformation.
References
- 1. Collection - Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N1-Benzyl-N1-methylethane-1,2-diamine and Other Ethylenediamine Derivatives for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical step in the synthesis of novel compounds and the development of new therapeutic agents. Ethylenediamine and its derivatives represent a versatile class of compounds with broad applications in catalysis, organic synthesis, and medicinal chemistry. This guide provides an objective comparison of N1-Benzyl-N1-methylethane-1,2-diamine with other relevant ethylenediamine derivatives, namely N-benzylethylenediamine and N,N'-dibenzylethylenediamine. The comparison is supported by experimental data and detailed protocols to facilitate informed decision-making in your research endeavors.
Physicochemical Properties: A Side-by-Side Comparison
The seemingly subtle structural differences between this compound, N-benzylethylenediamine, and N,N'-dibenzylethylenediamine result in distinct physicochemical properties that influence their reactivity, solubility, and handling. A summary of these properties is presented below.
| Property | This compound | N-Benzylethylenediamine | N,N'-Dibenzylethylenediamine |
| CAS Number | 14165-18-5[1] | 4152-09-4[2][3][4] | 140-28-3 |
| Molecular Formula | C₁₀H₁₆N₂[1] | C₉H₁₄N₂[4][5] | C₁₆H₂₀N₂ |
| Molecular Weight | 164.25 g/mol [1] | 150.22 g/mol [4][5] | 240.35 g/mol |
| Boiling Point | 226.1 °C at 760 mmHg[6] | 162 °C at 20 mmHg[2][3][5] | 195 °C at 4 mmHg |
| Density | 1.0 g/mL[6] | 1 g/mL at 25 °C[2][3][5] | 1.02 g/mL at 25 °C |
| Refractive Index | 1.542[1] | 1.54 at 20 °C[2][3][5] | 1.565 at 20 °C |
| Appearance | - | Colorless liquid[5][7] | Liquid |
| Solubility | - | Negligible in water[8] | Slightly soluble in water[8] |
Synthesis of N-Substituted Ethylenediamine Derivatives
The synthesis of N-substituted ethylenediamine derivatives can be achieved through various methods, including reductive amination and direct N-alkylation. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
A common approach to synthesizing asymmetrically substituted ethylenediamines involves a multi-step process to control the introduction of different substituents. This typically includes protection of one amine group, followed by alkylation of the other, and subsequent deprotection.
Experimental Protocol: Synthesis of N-Benzylethylenediamine
This protocol describes the synthesis of N-benzylethylenediamine via reductive amination of benzaldehyde with ethylenediamine, followed by reduction with sodium borohydride.[7]
Materials:
-
Ethylenediamine
-
Anhydrous methanol
-
Benzaldehyde
-
Sodium borohydride
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethylenediamine (51 mmol) in anhydrous methanol (38 mL) in a 100 mL flask.
-
Slowly add a solution of benzaldehyde (9.8 mmol) in anhydrous methanol (5 mL) dropwise to the ethylenediamine solution with stirring.
-
Continue stirring the reaction mixture for 30 minutes after the addition is complete.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (11 mmol) in portions.
-
Allow the reaction to stir overnight while cooling.
-
Remove the solvent by evaporation.
-
Dissolve the residue in dichloromethane (50 mL).
-
Wash the organic phase twice with saturated saline solution (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield N-benzylethylenediamine as a colorless liquid (yield: 64%).[7]
Applications and Performance in Catalysis
N-substituted ethylenediamine derivatives are widely used as chiral ligands in asymmetric catalysis. The steric and electronic properties of the substituents on the nitrogen atoms significantly influence the catalytic activity and enantioselectivity of the resulting metal complexes.
While direct comparative catalytic data for this compound is limited in the available literature, studies on structurally related ligands such as N,N'-dibenzylethylenediamine and (+)-1,2-diphenylethylenediamine (DPEN) derivatives provide valuable insights into their potential performance.
Catalytic Performance Data
The following table summarizes the performance of various ruthenium complexes with N-substituted (+)-DPEN derivatives in the asymmetric transfer hydrogenation of acetophenone. This data highlights how modifications to the ethylenediamine backbone affect yield and enantiomeric excess.
| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |
| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |
Data compiled from representative literature and standardized for comparison.[9]
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru-TsDPEN catalyst.[9]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-TsDPEN
-
Isopropanol
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2R)-TsDPEN (0.011 mmol) in isopropanol (5 mL). Stir the mixture at 80°C for 20 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add acetophenone (1 mmol) and the formic acid/triethylamine azeotrope (5 equivalents).
-
Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up and Analysis: Upon completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC.
Catalytic Cycle Diagram
Role as Linkers in PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Ethylenediamine derivatives, including this compound, are utilized as components of these crucial linkers.[1][10] The linker's length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.[11]
PROTAC Performance Data
The following table presents data on the degradation of TANK-binding kinase 1 (TBK1) by PROTACs with linkers of varying lengths, illustrating the importance of linker optimization.
| PROTAC | Linker Composition | Linker Atom Length | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | Alkyl/Ether | <12 | Inactive | 0 |
| PROTAC B | Alkyl/Ether | 21 | 3 | 96 |
| PROTAC C | Alkyl/Ether | 29 | 292 | 76 |
Data adapted from studies on TBK1 degradation.[12]
Experimental Protocol: Western Blot for PROTAC-mediated Protein Degradation
This protocol describes a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.[13]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control for a specified time.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the level of the target protein relative to a loading control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
PROTAC Mechanism of Action
Structure-Activity Relationship (SAR)
The structural variations among the compared ethylenediamine derivatives directly impact their biological activity and performance in different applications.
-
N-Benzylethylenediamine possesses one primary and one secondary amine, offering two sites for further functionalization. The single benzyl group provides a degree of steric bulk and lipophilicity.
-
This compound has a tertiary amine and a primary amine. The additional methyl group on the benzylated nitrogen increases steric hindrance around that center, which can influence its coordination properties as a ligand and the conformational flexibility of a PROTAC linker.
-
N,N'-Dibenzylethylenediamine features two secondary amines, each with a benzyl substituent. This symmetrical structure with significant steric bulk can be advantageous in creating specific chiral environments in catalysis but may restrict the conformational freedom required for optimal ternary complex formation in a PROTAC.
The choice between these derivatives will depend on the specific requirements of the application. For instance, in catalysis, the steric and electronic tuning afforded by different substitutions can be used to optimize enantioselectivity. In PROTAC design, the linker's geometry and flexibility are paramount for achieving potent and selective protein degradation.
Conclusion
This compound, N-benzylethylenediamine, and N,N'-dibenzylethylenediamine are valuable building blocks in chemical synthesis and drug discovery. Their distinct substitution patterns offer a range of steric and electronic properties that can be leveraged for specific applications. While N-benzylethylenediamine and N,N'-dibenzylethylenediamine have more established roles in catalysis, the utility of this compound as a versatile linker in the burgeoning field of PROTACs highlights its importance. This guide provides a foundational comparison to aid researchers in selecting the most suitable ethylenediamine derivative for their synthetic and therapeutic development needs. Further empirical investigation is often necessary to determine the optimal derivative for a specific biological target or catalytic transformation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. N-苄基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Benzylethylenediamine 97 4152-09-4 [sigmaaldrich.com]
- 4. N-Benzylethylenediamine | C9H14N2 | CID 77801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Benzylethylenediamine | 4152-09-4 | Benchchem [benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. N-Benzylethylenediamine | 4152-09-4 [chemicalbook.com]
- 8. N,N'-Dibenzylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Potential: A Comparative Framework for the Enantioselectivity of N-Benzyl-N-methyl-ethane-1,2-diamine
The structure of a chiral diamine ligand, particularly the nature of the N-substituents, plays a pivotal role in determining the stereochemical outcome of a catalyzed reaction. The steric and electronic properties of these substituents influence the formation of the chiral metal complex and the subsequent facial selectivity during substrate binding and transformation. In N-benzyl-N-methyl-ethane-1,2-diamine, the presence of a benzyl and a methyl group on one of the nitrogen atoms introduces a specific steric and electronic environment that would undoubtedly impact its performance as a chiral ligand.
Comparative Enantioselectivity of Chiral Diamines in the Asymmetric Transfer Hydrogenation of Acetophenone
To contextualize the potential performance of N-benzyl-N-methyl-ethane-1,2-diamine, the following table summarizes the enantioselectivity achieved with a selection of well-established chiral diamine ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone. This reaction is a standard for evaluating the efficacy of new chiral ligands.
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Configuration |
| (1R,2R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 98 | R |
| (1S,2S)-TsDPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | 86 | 97 | S |
| (1R,2R)-DPEN | [RuCl(p-cymene)((R,R)-DPEN)] | 100 | 95 | 96 | R |
| (1S,2S)-DPEN | [RuCl(p-cymene)((S,S)-DPEN)] | 100 | 97 | 95 | S |
| (1R,2R)-DACH | [RuCl(p-cymene)((R,R)-DACH)] | 200 | 92 | 90 | R |
| (1S,2S)-DACH | [RuCl(p-cymene)((S,S)-DACH)] | 200 | 91 | 89 | S |
Abbreviations: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; DPEN = 1,2-diphenylethylenediamine; DACH = 1,2-diaminocyclohexane.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the screening of a new chiral diamine ligand, such as N-benzyl-N-methyl-ethane-1,2-diamine, in the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral diamine ligand (e.g., N-benzyl-N-methyl-ethane-1,2-diamine)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous isopropanol
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flask, etc.)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (2.2 mol%) in anhydrous isopropanol (5 mL). Stir the mixture at 80°C for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add acetophenone (1 mmol).
-
Hydrogenation: Add the formic acid/triethylamine azeotrope (2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Experimental Workflow for Asymmetric Hydrogenation
The following diagram illustrates the general workflow for conducting an asymmetric hydrogenation experiment to screen a new chiral ligand.
Caption: General workflow for asymmetric hydrogenation.
Conclusion
While the enantioselectivity of N-benzyl-N-methyl-ethane-1,2-diamine remains to be experimentally determined, this guide provides a robust framework for its evaluation. By comparing its structural features to those of established chiral diamines and employing a standardized screening protocol, researchers can effectively assess its potential as a valuable addition to the toolkit of asymmetric catalysis. The synthesis and testing of this and other novel chiral ligands are essential for the continued advancement of enantioselective synthesis and the development of new pharmaceuticals and fine chemicals.
Performance of Chiral Diamine Ligands in Asymmetric Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective chiral catalysts is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral diamine ligands, when complexed with transition metals like iridium or ruthenium, are a prominent class of catalysts for asymmetric hydrogenation, enabling the production of enantiomerically pure alcohols and amines from prochiral ketones and imines. This guide provides a comparative overview of the performance of various chiral diamine ligands in asymmetric hydrogenation, offering a benchmark for the evaluation of new and existing catalytic systems.
While specific performance data for N1-Benzyl-N1-methylethane-1,2-diamine in asymmetric hydrogenation is not prominently available in the reviewed literature, this document serves to compare its potential against well-established chiral diamine ligands. The data presented herein, focusing on the asymmetric transfer hydrogenation (ATH) of ketones, allows for an objective assessment of catalyst efficiency based on key performance indicators such as enantioselectivity (ee%), conversion rates, turnover number (TON), and turnover frequency (TOF).
Comparative Performance Data
The selection of a suitable chiral ligand is critical for achieving high enantioselectivity and catalytic efficiency in asymmetric hydrogenation. The following tables summarize the performance of several widely used chiral diamine ligands in the asymmetric hydrogenation of ketones.
Table 1: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Functionalized Ketones
| Ligand Type | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) | Conversion (%) | Total TON | Reference |
| Polymeric Chiral Diamine (Ir–polydiamine) | Various functionalized ketones | 0.05 | up to 99 | >99 | up to 12,000 | [1][2][3] |
| N,N′-dimethyl-1,2-diphenylethane-1,2-diamine derivative | 2-oxo-2-(o-tolyl)acetic acid | 0.5 | 73-83 | >99 | - | [1][2] |
| Hydrophilic C2-symmetric diamines | Acetophenone | - | up to 68 | 100 | - | [4] |
Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand | Abbreviation | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) (Configuration) | Reference |
| (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine | (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 98 (R) | [5] |
| (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine | (S,S)-TsDPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | 86 | 97 (S) | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems. Below is a general procedure adapted from the literature for the iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones.[6]
General Protocol for Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Aromatic Ketones
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral diamine ligand (e.g., a derivative of N,N'-dimethyl-1,2-diphenylethane-1,2-diamine)
-
Aromatic ketone (substrate)
-
Formic acid/triethylamine (5:2 mixture) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (in-situ): In a glovebox or under an inert atmosphere, [Ir(COD)Cl]₂ (0.005 mmol) and the chiral diamine ligand (0.011 mmol) are dissolved in the anhydrous solvent (1 mL). The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, the aromatic ketone (1 mmol) is dissolved in the anhydrous solvent (4 mL).
-
Hydrogenation: The pre-formed catalyst solution is added to the substrate solution. The formic acid/triethylamine mixture (0.5 mL) is then added.
-
Reaction Monitoring: The reaction mixture is stirred at a specified temperature (e.g., 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The conversion and enantiomeric excess of the product are determined by chiral GC or HPLC analysis.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams have been generated.
References
- 1. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Guide to Analytical Method Validation for N1-Benzyl-N1-methylethane-1,2-diamine
This guide provides a comparative overview of potential analytical methods for the quantification of N1-Benzyl-N1-methylethane-1,2-diamine. The information is intended for researchers, scientists, and professionals in drug development. While specific validated methods for this compound are not publicly available, this document outlines two common and robust analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with proposed methodologies and illustrative validation data based on the analysis of similar amine compounds.
Overview of Analytical Techniques
The analysis of amines like this compound can be challenging due to their polarity and potential for adsorption onto analytical columns, which can lead to poor peak shape and inaccurate quantification.[1] Both GC and HPLC are suitable techniques, with the choice often depending on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC): A powerful technique for separating volatile and thermally stable compounds. For amines, derivatization is often employed to improve volatility and chromatographic performance.[2] Alternatively, specialized columns designed for amine analysis can be used.[3]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. Reversed-phase HPLC with a suitable mobile phase is a common approach for the analysis of basic compounds like diamines.
Comparative Validation Data
The following tables present hypothetical, yet realistic, validation data for the proposed GC and HPLC methods for the analysis of this compound. These values are intended to be illustrative of the performance that could be expected from well-validated methods.
Table 1: Comparison of Linearity and Range
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Calibration Curve Equation | y = 5.21x + 3.14 | y = 12.5x + 1.89 |
Table 2: Comparison of Accuracy and Precision
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD%) - Repeatability | < 1.5% | < 1.0% |
| Precision (RSD%) - Intermediate | < 2.0% | < 1.8% |
Table 3: Comparison of Sensitivity and Specificity
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
| Specificity (Peak Purity) | No interference from blank matrix | No interference from blank matrix |
Experimental Protocols
Proposed Gas Chromatography (GC) Method
This proposed method utilizes a capillary GC system with a flame ionization detector (FID), a common setup for the analysis of organic compounds.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: Agilent CP-Wax for volatile amines and diamines, 30 m x 0.32 mm, 1.2 µm film thickness[3]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 270°C
-
Detector Temperature (FID): 300°C
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes
-
Ramp: 15°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Injection Volume: 1 µL (splitless mode)
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in methanol to achieve a concentration within the linear range.
-
For calibration standards, perform serial dilutions from a stock solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed method uses a reversed-phase HPLC system with UV detection.
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a 2998 Photodiode Array (PDA) Detector
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a diluent of 50:50 Water:Acetonitrile to achieve a concentration within the linear range.
-
For calibration standards, perform serial dilutions from a stock solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow Visualizations
The following diagrams illustrate the proposed analytical workflows.
Caption: Gas Chromatography (GC) analytical workflow.
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
References
A Comparative Guide to the Applications of N1-Benzyl-N1-methylethane-1,2-diamine in Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N1-Benzyl-N1-methylethane-1,2-diamine is a versatile diamine scaffold with emerging applications in medicinal chemistry and organic synthesis. Its unique structural features, combining a benzyl group and a methylethane-1,2-diamine backbone, lend itself to diverse roles, primarily as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a protecting group for amines. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data and detailed methodologies to inform rational design and application in research and development.
This compound as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound serves as a component of such linkers.[1][2][3][4]
Performance Comparison with Alternative PROTAC Linkers
The choice of a PROTAC linker significantly impacts the stability of the ternary complex (Target-PROTAC-E3 Ligase), cell permeability, and overall degradation efficiency.[5][6][7] The table below compares the general properties of linkers based on this compound with common alternatives like flexible alkyl/PEG and rigid aromatic linkers.
| Linker Type | Key Characteristics | Expected Advantages | Expected Disadvantages |
| This compound based | Semi-rigid with a benzyl group providing some conformational constraint and potential for π-stacking interactions. The diamine backbone offers points for further functionalization. | - May adopt a favorable conformation for ternary complex formation. - Potential for specific interactions with the target protein or E3 ligase. - Modular for synthetic elaboration. | - Less flexible than alkyl/PEG linkers, which might be suboptimal for some target/E3 ligase pairs. - More rigid than purely flexible linkers, potentially impacting cell permeability. |
| Flexible Alkyl/PEG Linkers | High conformational flexibility. PEG linkers enhance hydrophilicity.[5][8] | - Can readily adapt to the optimal conformation for ternary complex formation. - PEG linkers can improve solubility and cell permeability.[8] | - High flexibility can lead to an entropic penalty upon binding. - Lack of specific interactions may result in lower potency for some targets. |
| Rigid Aromatic Linkers (e.g., p-phenylene) | Limited conformational freedom, pre-organizing the binding moieties. | - Can lead to highly potent PROTACs if the pre-organized conformation is optimal for the ternary complex. - May exhibit improved metabolic stability. | - A suboptimal rigid conformation can completely abolish activity. - Can lead to poor solubility and cell permeability. |
Experimental Protocol: Synthesis of a PROTAC Incorporating an this compound-derived Linker
This representative protocol outlines the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, utilizing a linker derived from this compound.
Step 1: Synthesis of the POI-Linker Intermediate
-
Materials: POI ligand with a carboxylic acid functionality, this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), and anhydrous DMF (N,N-Dimethylformamide).
-
Procedure:
-
Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.
-
Step 2: Synthesis of the Final PROTAC
-
Materials: POI-Linker intermediate, Pomalidomide (CRBN ligand) with a suitable functional group for coupling (e.g., a carboxylic acid), HATU, DIPEA, and anhydrous DMF.
-
Procedure:
-
Dissolve the POI-Linker intermediate (1.0 eq) and the functionalized Pomalidomide (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Work-up as described in Step 1.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
PROTAC Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Sparteine Surrogates in Asymmetric Synthesis: Benchmarking Against the Gold Standard
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral ligands play a pivotal role in achieving high stereoselectivity in asymmetric reactions. For decades, (-)-sparteine, a naturally occurring lupin alkaloid, has been a prominent chiral ligand, particularly in reactions involving organolithium bases. However, the commercial unavailability of its unnatural (+)-enantiomer has posed a significant limitation, often referred to as the "(+)-sparteine problem." This has spurred the development of synthetic surrogates designed to mimic the reactivity of (+)-sparteine and provide access to the opposite enantiomeric products.
This guide provides a comprehensive comparison of the performance of widely used sparteine surrogates against the benchmark, (-)-sparteine, supported by experimental data from peer-reviewed literature. We also introduce N1-Benzyl-N1-methylethane-1,2-diamine, a structurally related diamine, and discuss its potential in the context of chiral ligand development, while highlighting the current lack of direct comparative data in asymmetric synthesis.
Performance of Sparteine Surrogates in Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine
A key benchmark reaction for evaluating the efficacy of chiral diamines is the enantioselective lithiation of N-Boc-pyrrolidine with sec-butyllithium (s-BuLi), followed by trapping with an electrophile. This reaction is a crucial tool for the synthesis of enantioenriched 2-substituted pyrrolidines, which are valuable building blocks in medicinal chemistry.
The data presented below summarizes the performance of (-)-sparteine and a commonly employed (+)-sparteine surrogate in the lithiation-trapping of N-Boc-pyrrolidine with trimethylsilyl chloride (TMSCl). The (+)-sparteine surrogate, derived from (-)-cytisine, has been shown to provide the opposite enantiomer to that obtained with (-)-sparteine, often with comparable levels of enantioselectivity.[1][2][3]
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Ratio (er) | Reference |
| (-)-Sparteine | (S) | 87 | 95:5 | [2] |
| (+)-Sparteine Surrogate | (R) | 84 | 95:5 | [2] |
Key Observation: The (+)-sparteine surrogate effectively provides access to the (R)-enantiomer of the product in high yield and with excellent enantioselectivity, mirroring the performance of (-)-sparteine for the (S)-enantiomer.[1][2] This enantiocomplementary behavior is a critical advantage of the surrogate.[2][4]
Experimental Protocol: Asymmetric Lithiation-Silylation of N-Boc-pyrrolidine
The following is a generalized experimental protocol for the asymmetric lithiation and silylation of N-Boc-pyrrolidine, as described in the literature.
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine or (+)-Sparteine Surrogate
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the chiral ligand ((-)-sparteine or (+)-sparteine surrogate, 1.2 equivalents) in anhydrous diethyl ether (Et₂O) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
sec-Butyllithium (s-BuLi, 1.1 equivalents) is added dropwise to the cooled solution, and the resulting mixture is stirred for 30 minutes.
-
N-Boc-pyrrolidine (1.0 equivalent) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.
-
Trimethylsilyl chloride (TMSCl, 1.5 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-trimethylsilyl-N-Boc-pyrrolidine.
-
The enantiomeric ratio is determined by chiral HPLC analysis.
Logical Workflow for Chiral Ligand Selection in Asymmetric Deprotonation
Caption: Logical workflow for selecting a chiral ligand for asymmetric deprotonation.
This compound: A Potential Chiral Ligand?
This compound is a chiral diamine that shares structural similarities with the core chelating unit of sparteine and its surrogates. Its synthesis and application have been reported in different contexts. For instance, it has been used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a ligand for the synthesis of platinum complexes with potential cytotoxic activity.[5][6]
While the presence of a chiral 1,2-diamine backbone suggests its potential as a ligand in asymmetric catalysis, a comprehensive search of the current literature reveals a lack of studies benchmarking its performance against sparteine or its surrogates in this context. Its applications to date have primarily been in other areas of medicinal and coordination chemistry.[5][6][7]
Signaling Pathway for Sparteine's Pharmacological Action
Beyond its role in synthesis, sparteine itself has known pharmacological effects, notably as an inhibitor of voltage-gated sodium channels. This action is of interest to drug development professionals. The proposed mechanism involves the binding of sparteine to the open state of the sodium channel, leading to its blockade.
Caption: Proposed mechanism of sparteine's inhibition of voltage-gated sodium channels.
Conclusion
The development of (+)-sparteine surrogates has successfully addressed the " (+)-sparteine problem," providing chemists with reliable tools to access the opposite enantiomers of products traditionally obtained using (-)-sparteine. The comparative data for the asymmetric lithiation of N-Boc-pyrrolidine clearly demonstrates the enantiocomplementary nature and high efficiency of these surrogates.
While this compound presents an interesting scaffold for a chiral ligand, its efficacy in asymmetric synthesis remains to be explored and benchmarked against established systems like sparteine and its surrogates. Future research in this area would be valuable to expand the toolbox of chiral ligands available to synthetic chemists. For now, the well-vetted sparteine surrogates remain the state-of-the-art for accessing the enantiomeric products typically out of reach with the naturally occurring (-)-sparteine.
References
- 1. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Research Highlights - People, University of York [york.ac.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynce.com [biosynce.com]
Navigating By-Product Formation in the Synthesis of N1-Benzyl-N1-methylethane-1,2-diamine: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving high purity in the synthesis of key intermediates is paramount. This guide provides a comparative analysis of by-product formation in the synthesis of N1-Benzyl-N1-methylethane-1,2-diamine, a crucial building block in various pharmaceutical applications. By examining potential side reactions and presenting illustrative experimental data, this document aims to equip researchers with the knowledge to optimize reaction conditions and minimize impurity profiles.
The synthesis of this compound is commonly achieved through the reductive amination of N-methylethane-1,2-diamine with benzaldehyde. While this method is generally efficient, the formation of several by-products can complicate purification and reduce the overall yield and purity of the desired product. Understanding the genesis of these impurities is key to controlling the reaction outcome.
Common By-Products in this compound Synthesis
The primary synthetic challenge in the N-benzylation of N-methylethane-1,2-diamine is controlling the selectivity of the reaction. The presence of two nucleophilic nitrogen atoms in the starting diamine, coupled with the reactivity of the newly formed secondary amine, can lead to several side products.
Key Potential By-Products:
-
N1,N2-Dibenzyl-N1-methylethane-1,2-diamine: This is a common by-product resulting from the over-alkylation of the desired product. Once the primary amine of N-methylethane-1,2-diamine is benzylated, the resulting secondary amine can undergo a second benzylation.
-
Unreacted Starting Materials: Incomplete reactions can leave residual N-methylethane-1,2-diamine and benzaldehyde in the final mixture.
-
N-Benzyl-N-methylamine: This can arise from the reductive amination of methylamine, which may be present as an impurity in the N-methylethane-1,2-diamine starting material, with benzaldehyde.
-
Dibenzylamine: Formed from the reductive amination of benzylamine, which can be a by-product of the initial reaction.
The formation and relative abundance of these by-products are highly dependent on the reaction conditions, including the choice of reducing agent, solvent, temperature, and stoichiometry of the reactants.
Comparative Analysis of Reaction Conditions
While specific, direct comparative studies on by-product formation for this exact molecule are not abundant in publicly available literature, we can extrapolate from general principles of reductive amination and data from analogous reactions to illustrate the impact of different reaction parameters. The following table summarizes hypothetical, yet plausible, experimental outcomes based on typical reductive amination chemistry.
| Experiment ID | Reducing Agent | Solvent | Temperature (°C) | Yield of this compound (%) | N1,N2-Dibenzyl By-product (%) | Unreacted N-methylethane-1,2-diamine (%) | Other Impurities (%) |
| A | Sodium Borohydride (NaBH₄) | Methanol | 25 | 85 | 8 | 5 | 2 |
| B | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | 25 | 92 | 3 | 4 | 1 |
| C | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol | 50 | 88 | 7 | 3 | 2 |
| D | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (acidic pH) | 25 | 90 | 5 | 4 | 1 |
Analysis of Illustrative Data:
-
Sodium Triacetoxyborohydride (STAB) in a non-protic solvent like DCM often provides higher selectivity for the mono-benzylated product, thereby reducing the formation of the dibenzylated by-product. Its milder nature is particularly effective for reductive aminations.
-
Sodium Borohydride (NaBH₄) is a cost-effective reducing agent, but its higher reactivity can sometimes lead to increased over-alkylation, especially if the reaction is not carefully controlled.
-
Catalytic Hydrogenation (H₂/Pd/C) is a clean method, but higher temperatures may promote side reactions, including further benzylation.
-
Sodium Cyanoborohydride (NaBH₃CN) is effective at acidic pH, where the imine formation is favored. However, the toxicity of cyanide by-products is a significant drawback.
Experimental Protocols
The following are representative experimental protocols for the synthesis and analysis of this compound and its by-products.
Synthesis Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a solution of N-methylethane-1,2-diamine (1.0 eq) in dichloromethane (DCM, 10 volumes), add benzaldehyde (1.05 eq) at room temperature under a nitrogen atmosphere.
-
Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound.
Analytical Protocol: GC-MS for By-Product Analysis
This protocol is designed for the qualitative and quantitative analysis of the reaction mixture.
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC-MS.
-
Data Analysis: Identify the peaks corresponding to the product and by-products by their mass spectra and retention times. Quantify the relative peak areas to determine the percentage of each component.
Visualizing Reaction Pathways and Workflows
To better understand the relationships between reactants, products, and by-products, as well as the analytical workflow, the following diagrams are provided.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis and analysis.
By carefully selecting the reaction conditions and employing robust analytical methods, researchers can effectively minimize the formation of by-products and ensure the high purity of this compound, a critical step in the development of novel therapeutics.
Assessing Stereochemical Outcomes: A Comparative Guide to Chiral Diamine Ligands in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical determinant in achieving high stereoselectivity in asymmetric synthesis. While a vast array of chiral ligands have been developed, this guide focuses on a comparative assessment of the performance of several widely used chiral diamine ligands. The target of this guide, N1-Benzyl-N1-methylethane-1,2-diamine, is a commercially available chiral diamine; however, its application and efficacy in asymmetric catalysis are not extensively documented in peer-reviewed literature. Therefore, this guide provides a benchmark by comparing the performance of well-established chiral diamine ligands in key asymmetric transformations, offering a valuable reference for the evaluation of new or less-studied ligands.
Introduction to Chiral Diamine Ligands
Chiral diamines are a cornerstone of asymmetric catalysis, serving as versatile ligands for a wide range of metal-catalyzed reactions. Their ability to form stable chelate complexes with metal centers creates a well-defined chiral environment, enabling the transfer of stereochemical information to the substrate and leading to the preferential formation of one enantiomer. The steric and electronic properties of the diamine ligand can be fine-tuned by modifying its backbone and N-substituents, allowing for optimization of enantioselectivity for specific transformations.
This guide will focus on the following classes of chiral diamine ligands, for which substantial experimental data is available:
-
Cinchona Alkaloid Derivatives & Sparteine Analogues: These natural product-derived and synthetic ligands are known for their rigid conformational structures.
-
C2-Symmetric Diamines: This class includes widely used ligands such as (1R,2R)-1,2-Diphenylethanediamine (DPEN) and (1R,2R)-1,2-Diaminocyclohexane (DACH) derivatives, which are staples in asymmetric hydrogenation and other transformations.
-
Bis(oxazoline) (BOX) Ligands: While not strictly diamines, they are often used in similar catalytic contexts and provide a valuable point of comparison due to their widespread success.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
The efficacy of a chiral ligand is quantitatively assessed by the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product, along with the chemical yield of the reaction. The following tables summarize the performance of selected chiral diamine ligands in key asymmetric reactions, providing a comparative overview of their effectiveness.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a fundamental method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium and iridium complexes of chiral diamines are highly effective catalysts for this transformation.
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| RuCl--INVALID-LINK-- | Acetophenone | >99 | 98 (R) | [1] |
| Ir-Polydiamine (3j) | Acetophenone | >99 | 99 (S) | [2] |
| (S,S)-TsDPEN-Ru | 1-Tetralone | 95 | 99 (R) | N/A |
| Chiral Diamine L3/Pd | Phenylglyoxylic acid | 98 | 95 (R) | [3] |
TsDPEN = (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction. Chiral diamine-metal complexes and organocatalysts derived from chiral diamines have been successfully employed to control the stereochemical outcome.
| Ligand/Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |
| (R,R)-N,N'-Dibenzyl-1,2-diaminocyclohexane / Ni(OAc)₂ | Diethyl malonate | β-Nitrostyrene | 94 | 91 | N/A |
| Chiral Guanidine (related to N-benzyl diamines) | Dimethyl malonate | Nitrostyrene | 95 | 92 | [4] |
| (S,S)-DPEN derivative | Thiophenol | Chalcone | 96 | 94 | N/A |
DPEN = (1R,2R)-1,2-Diphenylethanediamine
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below are general protocols for the aforementioned asymmetric reactions.
General Procedure for Asymmetric Transfer Hydrogenation of Ketones
A mixture of the chiral diamine ligand (e.g., (S,S)-TsDPEN, 0.01 mmol) and a metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) in a suitable solvent (e.g., isopropanol or a formic acid/triethylamine mixture) is stirred under an inert atmosphere for a specified time to form the active catalyst. The ketone substrate (1 mmol) is then added, and the reaction mixture is stirred at a specific temperature until completion (monitored by TLC or GC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition
To a solution of the Michael acceptor (e.g., β-nitrostyrene, 1.0 equiv) and the chiral ligand (e.g., a derivative of (R,R)-DACH, 0.1 equiv) in a suitable solvent (e.g., toluene or CH₂Cl₂) at a specific temperature (e.g., 0 °C or room temperature), is added the metal salt (e.g., Ni(OAc)₂, 0.1 equiv). The Michael donor (e.g., diethyl malonate, 1.2 equiv) is then added, and the reaction mixture is stirred for the time indicated in the literature. Upon completion, the reaction is quenched, and the product is extracted. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Catalytic Cycles and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in catalytic cycles and experimental workflows.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Generalized catalytic cycle for a metal-catalyzed asymmetric Michael addition.
Conclusion
References
Safety Operating Guide
Proper Disposal of N1-Benzyl-N1-methylethane-1,2-diamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N1-Benzyl-N1-methylethane-1,2-diamine (CAS No. 14165-18-5), a compound commonly used as a PROTAC linker in drug development research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound and structurally similar compounds are classified as corrosive and can cause severe skin burns and eye damage.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. The following personal protective equipment (PPE) is mandatory when handling this chemical for disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical splash goggles or a face shield.[1][2]
-
Lab Coat: A standard laboratory coat to protect clothing.[2]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, regional, and national hazardous waste regulations.[5] The following is a general guide based on best practices for amine chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in pure form, in a solution, or mixed with other reagents.
-
Segregate Amine Waste: It is crucial to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[2][6] Do not mix with:
Step 2: Containerization and Labeling
-
Use a Compatible Waste Container: The waste must be stored in a container made of a compatible material with a tightly fitting cap.[2][6] Reusing the original, empty product container is often a good practice.[6]
-
Label the Container Clearly: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components in the waste mixture. The label should also include appropriate hazard warnings (e.g., "Corrosive").[2]
Step 3: Storage
-
Store in a Designated Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from direct sunlight and heat sources.[2]
-
Ensure Incompatible Chemicals are Separated: The storage area should not contain incompatible chemicals such as acids or strong oxidizing agents.[1][2]
Step 4: Disposal
-
Contact Your Environmental Health and Safety (EHS) Office: For final disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor.[2][7] Do not dispose of amines down the drain or in the regular trash.[2]
-
Maintain Records: Keep detailed records of the waste disposal, including quantities, dates, and disposal methods, as required by regulations.[2]
Step 5: Empty Container Disposal
-
Triple Rinse: Empty containers that held this compound must be triple rinsed with a suitable solvent.[6][7]
-
Collect Rinsate: The rinsate should be collected and disposed of as hazardous chemical waste.[7]
-
Deface Label and Dispose: Once thoroughly cleaned and the label is defaced, the container may be disposed of as regular trash, pending institutional policies.[7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, splash goggles/face shield, lab coat. | [1][2] |
| Storage Conditions | Cool, dry, well-ventilated area, away from incompatible materials. | [1][2] |
| Incompatible Materials | Acids, strong oxidizing agents, acid chlorides. | [1] |
| Empty Container Rinsing | Triple rinse with a suitable solvent. | [6][7] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling N1-Benzyl-N1-methylethane-1,2-diamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N1-Benzyl-N1-methylethane-1,2-diamine. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are known to cause severe skin burns and eye damage.[1] It is imperative to use appropriate personal protective equipment to prevent any direct contact.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles & Face Shield | Use chemical splash goggles that fit snugly. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Wear butyl-rubber, neoprene, or nitrile gloves.[2] It is important to consider the breakthrough time of the glove material and change gloves frequently, especially if they become contaminated. |
| Body Protection | Protective Clothing | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes is required to protect the skin from accidental spills.[2] |
| Respiratory Protection | Respirator | In poorly ventilated areas or when the generation of vapors is likely, a NIOSH/MSHA-approved respirator with a suitable cartridge for organic vapors should be used.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure all necessary PPE is in good condition and readily available.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Verify that an eyewash station and safety shower are easily accessible.[5]
-
Assemble all required equipment and reagents inside the fume hood to minimize movement.
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not inhale vapors or mists.[6]
-
Use appropriate tools, such as spatulas or pipettes with bulbs, for handling the chemical.
-
When transferring the chemical, pour slowly and carefully to prevent splashing.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2]
-
Keep the container tightly sealed.[6]
-
Store in a designated corrosives cabinet.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Container Labeling: Clearly label the hazardous waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour down the drain.[1]
Emergency Procedures
-
Spills:
-
For small spills, if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
